(4-(Methylsulfinyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
(4-methylsulfinylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3S/c1-12(11)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTGALZTDVXUKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378530 | |
| Record name | [4-(Methanesulfinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166386-48-7 | |
| Record name | [4-(Methanesulfinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of (4-(Methylsulfinyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Methylsulfinyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, combining a boronic acid moiety with a methylsulfinyl group, make it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the physical properties, spectral data, and key applications of this compound, offering insights for its effective utilization in research and development.
Physicochemical Properties
This compound is a solid at room temperature.[1] A summary of its key physical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 166386-48-7 | [1][2] |
| Molecular Formula | C₇H₉BO₃S | [1][2] |
| Molecular Weight | 184.02 g/mol | [1][2] |
| Melting Point | 165-166 °C | [3] |
| Appearance | Solid | [1] |
| Solubility | Soluble in Methanol. General solubility for phenylboronic acids is high in ethers and ketones, moderate in chloroform, and very low in hydrocarbons. | [4][5] |
Synthesis
A key synthesis of this compound was reported in the Journal of Organic Chemistry in 2011.[3] The synthesis typically involves the borylation of a corresponding aryl halide. For a detailed experimental protocol, researchers are directed to the primary literature.[3]
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Aromatic protons (AA'BB' system), methyl singlet.
-
¹³C NMR: Aromatic carbons (including the carbon attached to boron), methyl carbon.
For the closely related compound, (4-(Methylsulfonyl )phenyl)boronic acid, ¹H NMR and ¹³C NMR data are available and can provide some comparative insights.[6]
Infrared (IR) Spectroscopy
The IR spectrum of a similar compound, 4-vinylphenyl boronic acid, shows characteristic bands for C-O stretching (1220-1250 cm⁻¹), B-C stretching (1000-1090 cm⁻¹), and out-of-plane vibrations (500-750 cm⁻¹).[7] Similar characteristic peaks would be expected for this compound, along with a prominent S=O stretching band.
Mass Spectrometry (MS)
Mass spectrometry data for phenylboronic acids can be obtained, often showing the molecular ion peak corresponding to the compound's molecular weight.
Crystallographic Data
As of the latest available information, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of a related compound, 4-(methoxycarbonyl)phenyl-boronic acid, reveals a dimeric structure in the solid state formed through hydrogen bonding between the boronic acid groups.[8] This suggests that this compound may also exhibit similar intermolecular interactions in its crystalline form.
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling Reaction
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[9]
Reaction Mechanism Overview
The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide.
-
Transmetalation: The organoboron reagent (in this case, this compound) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the biaryl product and regenerating the palladium(0) catalyst.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
Below is a general, representative protocol for a Suzuki-Miyaura coupling reaction involving an aryl boronic acid. This should be adapted and optimized for the specific substrates and desired product.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02-0.05 mmol)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2.0-3.0 mmol)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent system to the reaction vessel.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood.[1] It is classified as Acute Toxicity, Oral, Category 4.[1] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store in a cool, dry place.[4]
Conclusion
This compound is a versatile and valuable reagent in modern organic synthesis. Its physical and chemical properties make it particularly well-suited for use in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl structures. This guide provides a foundational understanding of this compound, which should aid researchers in its effective application. For more detailed information, consultation of the primary literature is recommended.
References
- 1. 4-(Methylsulfinyl)phenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-(methylsulfinyl)phenylboronic acid 95% | CAS: 166386-48-7 | AChemBlock [achemblock.com]
- 3. 4-(methylsulfinyl)phenylboronic acid - 166386-48-7 - Structure, Synthesis, Properties [organoborons.com]
- 4. 4-(METHYLSULFONYL)PHENYLBORONIC ACID | 149104-88-1 [m.chemicalbook.com]
- 5. d-nb.info [d-nb.info]
- 6. 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure of 4-(meth-oxy-carbon-yl)phenyl-boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
An In-depth Technical Guide to (4-(Methylsulfinyl)phenyl)boronic acid: Structure, Bonding, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (4-(Methylsulfinyl)phenyl)boronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its unique chemical structure, bonding characteristics, synthesis, and key applications, offering insights grounded in established scientific principles and experimental data.
Molecular Structure and Chemical Identity
This compound is an organoboron compound featuring a phenyl ring substituted with a boronic acid group [-B(OH)₂] and a methylsulfinyl group [-S(O)CH₃] at the para position.
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| Synonyms | 4-Methylsulfinylbenzeneboronic acid, [4-(Methanesulphinyl)phenyl]boronic acid | --INVALID-LINK--[2] |
| CAS Number | 166386-48-7 | --INVALID-LINK--, --INVALID-LINK--[2] |
| Molecular Formula | C₇H₉BO₃S | --INVALID-LINK--, --INVALID-LINK--[2] |
| Molecular Weight | 184.02 g/mol | --INVALID-LINK--, --INVALID-LINK--[2] |
| Melting Point | 165-166 °C | --INVALID-LINK--[2] |
The presence of both the boronic acid and the chiral sulfoxide functionalities imparts unique electronic and steric properties to the molecule, making it a valuable reagent in various chemical transformations.
Figure 1: 2D structure of this compound.
Spectroscopic and Bonding Characteristics
The unique structural features of this compound give rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic protons would appear as two doublets in the range of 7.5-8.0 ppm, characteristic of a para-substituted benzene ring. The methyl protons of the sulfoxide group would likely be a singlet around 2.7 ppm. The acidic protons of the boronic acid group are often broad and may exchange with solvent, making their observation variable.
-
¹³C NMR: The aromatic carbons would show four distinct signals. The carbon attached to the boron atom (ipso-carbon) would be significantly deshielded. The carbon bearing the sulfinyl group would also be influenced by the electronegativity of the sulfur and oxygen atoms. The methyl carbon of the sulfoxide group is expected to appear in the aliphatic region.
It is crucial to distinguish this compound from its oxidized counterpart, (4-(methylsulfonyl)phenyl)boronic acid, which will exhibit different chemical shifts due to the higher oxidation state of the sulfur.[3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by several key vibrational modes:
-
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.[4]
-
S=O Stretching: A strong absorption band typically found between 1030 and 1070 cm⁻¹ is indicative of the sulfoxide group.[5]
-
B-O Stretching: Vibrations associated with the B-O bonds are expected in the 1300-1400 cm⁻¹ region.[6][7]
-
C-H Stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.
-
Aromatic C=C Stretching: Peaks in the 1400-1600 cm⁻¹ range are characteristic of the phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound (184.02 g/mol ). Fragmentation patterns would likely involve the loss of water from the boronic acid moiety and cleavage of the methyl group from the sulfoxide.
Synthesis and Reactivity
Synthetic Approach
A common and effective method for the synthesis of this compound is documented in the Journal of Organic Chemistry.[2] The general strategy involves the oxidation of the corresponding thioether, (4-(methylthio)phenyl)boronic acid.
Figure 2: General synthetic workflow.
Experimental Protocol: Oxidation of (4-(Methylthio)phenyl)boronic acid
This protocol is a representative procedure based on common organic synthesis techniques for sulfoxide formation.
-
Dissolution: Dissolve (4-(methylthio)phenyl)boronic acid (1.0 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or methanol (MeOH) at 0 °C.
-
Oxidant Addition: Slowly add a controlled amount of an oxidizing agent (1.0-1.1 equivalents), such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, to the solution while maintaining the temperature at 0 °C. Careful control of the stoichiometry is crucial to prevent over-oxidation to the sulfone.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench any excess oxidizing agent. This can be achieved by adding a reducing agent like sodium thiosulfate or sodium sulfite solution.
-
Extraction: Extract the product into an organic solvent.
-
Purification: Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Key Reactivity
-
Suzuki-Miyaura Coupling: As a boronic acid derivative, this compound is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8][9] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals. The sulfoxide group can influence the electronic properties of the boronic acid and its reactivity in the catalytic cycle.
-
Chirality of the Sulfoxide: The sulfoxide group is a stereocenter, meaning this compound exists as a pair of enantiomers.[5] This chirality can be exploited in asymmetric synthesis or may be a critical factor in the biological activity of molecules derived from it.
-
Reactions of the Sulfoxide: The sulfoxide moiety itself can undergo further chemical transformations, such as reduction back to the sulfide or oxidation to the sulfone, offering additional avenues for molecular diversification.
Applications in Drug Discovery and Research
The unique combination of a reactive boronic acid and a polar, chiral sulfoxide group makes this compound a valuable building block for the synthesis of biologically active molecules.
Role in Medicinal Chemistry
-
Scaffold for Bioactive Molecules: This compound serves as a versatile scaffold for the construction of more complex molecules with potential therapeutic applications. Its utility in Suzuki coupling allows for its incorporation into a wide range of molecular architectures.
-
Mcl-1 Inhibitors: this compound has been utilized in the preparation of macrocyclic inhibitors of Myeloid Cell Leukemia 1 (Mcl-1).[7] Mcl-1 is an anti-apoptotic protein of the Bcl-2 family that is overexpressed in many cancers, making it a significant target for cancer therapy.[1][10][11][12][13] Inhibiting Mcl-1 can restore the natural process of programmed cell death (apoptosis) in cancer cells. The sulfoxide group can form important hydrogen bonds with the target protein, contributing to the binding affinity and selectivity of the inhibitor.
Figure 3: Role in the drug discovery pipeline.
Handling, Safety, and Storage
As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.
-
Safety Precautions: this compound is classified as harmful if swallowed (H302). It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be prone to dehydration to form boroxines, so storage in a desiccator may be beneficial for long-term stability.
Conclusion
This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a boronic acid for cross-coupling reactions and a chiral sulfoxide group for modulating physicochemical properties and interacting with biological targets makes it a powerful tool for the design and synthesis of novel compounds. A thorough understanding of its structure, reactivity, and handling is crucial for its effective application in research and drug development.
References
- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(methylsulfinyl)phenylboronic acid - 166386-48-7 - Structure, Synthesis, Properties [organoborons.com]
- 3. 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfoxide - Wikipedia [en.wikipedia.org]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Discovery of 2-Indole-acylsulfonamide Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors Using Fragment-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of (4-(Methylsulfinyl)phenyl)boronic acid in Organic Solvents
Abstract
(4-(Methylsulfinyl)phenyl)boronic acid is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of this compound in organic solvents. While quantitative solubility data for this specific molecule is not extensively published, this guide leverages data from analogous arylboronic acids to provide valuable insights and presents a robust experimental protocol for its determination. Furthermore, potential degradation pathways are discussed, and a detailed stability-indicating analytical method is provided to ensure the quality and integrity of this critical reagent.
Introduction: The Role of this compound in Modern Synthesis
Arylboronic acids are indispensable reagents in synthetic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. This compound, with its unique sulfoxide functionality, offers opportunities for the introduction of a polar and potentially chiral center into target molecules. The methylsulfinyl group can influence the electronic properties of the phenyl ring and provide a handle for further functionalization, making it a valuable asset in drug discovery and materials science.
However, the successful application of this reagent is contingent upon its solubility in reaction media and its stability under various storage and reaction conditions. Poor solubility can lead to low reaction yields and reproducibility issues, while degradation can result in the formation of impurities that may be difficult to remove and could potentially interfere with subsequent synthetic steps or compromise the purity of the final product. This guide aims to provide researchers, scientists, and drug development professionals with the necessary knowledge and tools to effectively utilize (4- (Methylsulfinyl)phenyl)boronic acid.
Solubility Profile in Organic Solvents
A fundamental requirement for any reagent is its ability to dissolve in the chosen solvent system to ensure a homogeneous reaction mixture and facilitate efficient mass transfer. The solubility of arylboronic acids is influenced by a combination of factors, including the polarity of the solvent, the nature of the substituents on the aromatic ring, and the potential for intermolecular interactions such as hydrogen bonding.
General Solubility Characteristics of Arylboronic Acids
Arylboronic acids generally exhibit moderate to good solubility in polar aprotic solvents such as acetone and 3-pentanone, and lower solubility in nonpolar hydrocarbon solvents like methylcyclohexane.[1][2] Their solubility in ethers like dipropyl ether can be significant. The presence of the boronic acid moiety, with its hydroxyl groups, allows for hydrogen bonding, which contributes to their solubility in polar solvents.
Expected Solubility of this compound
The methylsulfinyl group is a polar functional group that is expected to enhance the solubility of the parent phenylboronic acid in polar organic solvents. The sulfoxide oxygen can act as a hydrogen bond acceptor, further promoting interactions with protic and polar aprotic solvents.
While specific quantitative data for this compound is scarce in the literature, we can extrapolate from data on other substituted phenylboronic acids.[2] The following table provides an estimated qualitative solubility profile.
Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Expected Solubility | Rationale |
| Methanol | 5.1 | Soluble | Polar protic solvent, capable of hydrogen bonding with both the boronic acid and sulfoxide groups. |
| Acetone | 5.1 | Soluble | Polar aprotic solvent, good hydrogen bond acceptor. |
| Acetonitrile | 5.8 | Moderately Soluble | Polar aprotic solvent. |
| Tetrahydrofuran (THF) | 4.0 | Moderately Soluble | Moderately polar ether. |
| Dichloromethane (DCM) | 3.1 | Sparingly Soluble | Less polar than the above solvents. |
| Toluene | 2.4 | Sparingly Soluble | Nonpolar aromatic solvent. |
| Methylcyclohexane | 0.1 | Insoluble | Nonpolar aliphatic solvent. |
It is imperative for researchers to experimentally determine the quantitative solubility in their specific solvent systems. The following section provides a detailed protocol for this purpose.
Experimental Protocol for Solubility Determination: The Dynamic Method
The dynamic (or synthetic) method is a reliable technique for determining the solubility of a solid in a liquid by observing the temperature at which a known composition of the solid-liquid mixture becomes a single liquid phase upon controlled heating.[2]
Materials and Equipment:
-
This compound
-
High-purity organic solvents
-
Jacketed glass vessel with a magnetic stirrer
-
Temperature-controlled circulating bath
-
Calibrated digital thermometer (±0.1 °C)
-
Luminance probe or a device for visual observation of turbidity
-
Analytical balance (±0.1 mg)
Procedure:
-
Sample Preparation: Accurately weigh a known mass of this compound and the desired organic solvent into the jacketed glass vessel.
-
Heating and Stirring: Begin stirring the mixture vigorously to ensure homogeneity. Heat the vessel at a slow, constant rate (e.g., 0.2-0.5 K/min) using the circulating bath.
-
Equilibrium Point Determination: Continuously monitor the mixture for the disappearance of solid particles. The temperature at which the solution becomes completely clear is the equilibrium solubility temperature for that specific composition. A luminance probe can be used for more precise determination, where a sharp increase in light transmission indicates complete dissolution.
-
Data Collection: Repeat the procedure with different known compositions of the solute and solvent to construct a solubility curve (mole fraction vs. temperature).
References
A Technical Guide to (4-(Methylsulfinyl)phenyl)boronic acid: Commercial Availability, Purity Assessment, and Handling for Drug Discovery
Introduction: The Role of (4-(Methylsulfinyl)phenyl)boronic acid in Modern Drug Discovery
This compound (CAS No. 166386-48-7) is a pivotal reagent in contemporary medicinal chemistry and drug development.[1][] Its utility primarily stems from its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds to assemble complex molecular architectures from simpler precursors. The presence of both a reactive boronic acid moiety and a polar methylsulfinyl group makes this compound particularly valuable for synthesizing novel pharmaceutical candidates. The sulfoxide group can enhance solubility and provide a site for hydrogen bonding, potentially improving the pharmacokinetic profile of derivative compounds. Given its critical role as a synthetic intermediate, the commercial availability and, more importantly, the purity of this compound are of paramount concern to researchers and drug development professionals. This guide provides an in-depth technical overview of its commercial landscape, robust methods for purity verification, and best practices for its handling and application.
Commercial Availability and Purity Grades
This compound is readily available from a variety of chemical suppliers, catering to needs ranging from academic research to large-scale pharmaceutical manufacturing. The compound is typically offered in purities ranging from 95% to over 98%, with the price point often correlating with the specified purity level. It is crucial for researchers to select a grade of material appropriate for their intended application, as even minor impurities can have significant downstream consequences, particularly in sensitive catalytic reactions or late-stage drug synthesis.
Below is a summary of representative commercial suppliers and their typically offered purities for this compound (CAS No. 166386-48-7).
| Supplier | Stated Purity | CAS Number |
| Sigma-Aldrich | Not specified, "AldrichCPR" grade | 166386-48-7 |
| AChemBlock | 95% | 166386-48-7[3] |
| BLD Pharm | Not specified, documentation available | 166386-48-7[4] |
| Matrix Scientific | Not specified, listed as an irritant | 166386-48-7[5] |
| Santa Cruz Biotechnology | Not specified, for research use only | 166386-48-7[6] |
Note: Purity specifications can vary by batch and are best confirmed by consulting the lot-specific Certificate of Analysis (CoA).
Understanding Potential Impurities: A Synthesis-Based Perspective
A thorough understanding of the potential impurities in this compound begins with its synthesis. A common synthetic route involves the oxidation of the corresponding thioether, (4-(methylthio)phenyl)boronic acid.[1]
References
- 1. 4-(methylsulfinyl)phenylboronic acid - 166386-48-7 - Structure, Synthesis, Properties [organoborons.com]
- 3. 4-(methylsulfinyl)phenylboronic acid 95% | CAS: 166386-48-7 | AChemBlock [achemblock.com]
- 4. 166386-48-7|this compound|BLD Pharm [bldpharm.com]
- 5. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]
- 6. scbt.com [scbt.com]
An In-depth Technical Guide to CAS Number 166386-48-7 and an Analysis of Structurally Related Aryl Ureas
A Note to the Researcher: This document addresses the inquiry regarding CAS number 166386-48-7. Initial analysis revealed a discrepancy between the provided CAS number and the chemical name mentioned in the topic description. This guide will first provide a comprehensive overview of the compound correctly identified by CAS number 166386-48-7, which is 4-(Methylsulfinyl)benzeneboronic acid . Subsequently, it will address the properties and safety of the requested chemical class, 1-(3-chlorophenyl)-3-(1-methyl-1-phenylethyl)urea , and its close analogs, for which a different CAS number has been identified.
Part 1: A Technical Guide to 4-(Methylsulfinyl)benzeneboronic acid (CAS 166386-48-7)
Introduction
4-(Methylsulfinyl)benzeneboronic acid is an organoboron compound that has potential applications in organic synthesis.[1] As a derivative of phenylboronic acid, it belongs to a class of compounds widely utilized in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of both a boronic acid functional group and a sulfoxide group makes it a unique building block for the synthesis of more complex molecules. While extensive biological data for this specific compound is not widely published, the broader class of aryl boronic acids has seen a surge in interest within medicinal chemistry due to their unique chemical properties and therapeutic potential.[2][3] This guide provides a detailed overview of its known properties, safety information, and potential areas of application for research and development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(Methylsulfinyl)benzeneboronic acid is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 166386-48-7 | [4][5] |
| Molecular Formula | C7H9BO3S | [4][5] |
| Molecular Weight | 184.02 g/mol | [4][6] |
| IUPAC Name | (4-methylsulfinylphenyl)boronic acid | [6] |
| Synonyms | 4-methanesulfinyl benzeneboronic acid, 4-methylsulfinyl phenyl boronic acid, 4-boronophenyl methyl sulfoxide | [6][7] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 178-180 °C | [8] |
| Boiling Point | 416.8±47.0 °C (Predicted) | [8] |
| Density | 1.37±0.1 g/cm3 (Predicted) | [8] |
| pKa | 7.72±0.10 (Predicted) | [8] |
| InChI Key | YOTGALZTDVXUKZ-UHFFFAOYSA-N | [4] |
Synthesis
Below is a generalized workflow for the synthesis of an aryl boronic acid, which could be adapted for 4-(Methylsulfinyl)benzeneboronic acid, likely starting from a halogenated phenyl methyl sulfoxide.
Caption: Generalized synthetic workflow for aryl boronic acids.
Biological Activity and Applications in Drug Discovery
Currently, there is limited specific data in peer-reviewed literature detailing the biological activity of 4-(Methylsulfinyl)benzeneboronic acid. However, the broader class of boronic acids has garnered significant attention in drug discovery.[2][3] Boronic acids can form reversible covalent bonds with diols, a feature present in many biological molecules such as saccharides and some amino acid side chains.[9] This property has been exploited in the design of enzyme inhibitors, with the notable example of Bortezomib, a proteasome inhibitor used in cancer therapy.[2]
The sulfoxide moiety in 4-(Methylsulfinyl)benzeneboronic acid may also influence its properties, potentially increasing its polarity and solubility compared to a simple phenylboronic acid.
Given its structure, potential research applications for 4-(Methylsulfinyl)benzeneboronic acid could include:
-
Synthetic Building Block: Its primary use is likely as a building block in organic synthesis to introduce the 4-(methylsulfinyl)phenyl moiety into larger molecules.[1]
-
Enzyme Inhibition Studies: As a boronic acid derivative, it could be screened for inhibitory activity against various enzymes, particularly serine proteases.
-
Development of Novel Chemical Probes: Its unique combination of functional groups could be leveraged in the design of chemical probes to study biological systems.
Safety and Handling
The available safety data for 4-(Methylsulfinyl)benzeneboronic acid indicates that it should be handled with care in a laboratory setting.[10]
Hazard Identification:
-
Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
-
Handling and Storage:
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[10]
Part 2: Analysis of 1-(3-chlorophenyl)-3-(1-methyl-1-phenylethyl)urea and Related Compounds
The chemical name "1-(3-chlorophenyl)-3-(1-methyl-1-phenylethyl)urea" did not correspond to the provided CAS number. Furthermore, a specific CAS number for this exact structure is not readily found in major chemical databases. However, information is available for structurally similar compounds, which can provide insights into the potential properties and biological activities of this chemical class.
A closely related compound is 1-(2-chlorophenyl)-3-(1-phenylethyl)urea , which has the CAS number 117368-82-8 .[11] Another related compound is the herbicide Cumyluron , with the IUPAC name 1-(2-chlorobenzyl)-3-(1-methyl-1-phenylethyl)urea and CAS number 99485-76-4.[12]
General Properties of Chlorophenyl Ureas
Chlorophenyl ureas are a class of compounds that have been investigated for a variety of biological activities. The presence of the urea linkage is significant as it can participate in hydrogen bonding with biological targets. The chlorophenyl group can influence the compound's lipophilicity and metabolic stability.
Potential Biological Activities
Based on the activities of related compounds, derivatives of chlorophenyl urea may exhibit a range of biological effects:
-
Herbicidal Activity: Some substituted phenylureas are known herbicides. Cumyluron, for example, acts by disrupting the fatty acid elongase enzyme process in plants.[12]
-
Complement Inhibition: A series of 1-phenyl-3-(1-phenylethyl)urea derivatives have been identified as potent complement inhibitors, suggesting a potential role in inflammatory and autoimmune diseases.[13]
-
Anticonvulsant and Antibacterial Activity: Various aryl urea derivatives have shown promise as anticonvulsant and antibacterial agents.[14]
-
Antiproliferative Activity: Certain aryl ureas have been studied for their potential as anticancer agents.[15]
The specific biological activity of 1-(3-chlorophenyl)-3-(1-methyl-1-phenylethyl)urea would need to be determined through experimental testing. The substitution pattern on the phenyl ring and the nature of the other substituent on the urea nitrogen are critical determinants of activity.
Safety Considerations for Chlorophenyl Ureas
The safety profile of chlorophenyl ureas can vary significantly depending on the specific substituents. For example, Cumyluron is moderately toxic to mammals via the oral route and there is some evidence to suggest it may be a possible human carcinogen.[12] As a general precaution, all novel chemical compounds should be handled by qualified personnel in a controlled laboratory environment with appropriate personal protective equipment.
Experimental Workflow for Biological Screening
For researchers interested in the biological activity of novel aryl ureas like 1-(3-chlorophenyl)-3-(1-methyl-1-phenylethyl)urea, a general screening workflow is proposed below.
Caption: A general workflow for the biological screening of novel compounds.
Conclusion
This technical guide has provided a comprehensive overview of the properties and safety of 4-(Methylsulfinyl)benzeneboronic acid (CAS 166386-48-7) . While specific biological data for this compound is limited, its structural features suggest its primary utility as a synthetic building block. The broader class of aryl boronic acids, however, holds significant promise in drug discovery, and this compound may serve as a valuable tool in the synthesis of novel therapeutic agents.
Additionally, this guide has addressed the properties and potential biological activities of chlorophenyl ureas , in response to the initial query. Although a specific CAS number for "1-(3-chlorophenyl)-3-(1-methyl-1-phenylethyl)urea" was not identified, the analysis of related compounds indicates that this chemical class is of interest for its potential herbicidal, complement inhibitory, and other pharmacological activities. Further experimental investigation is warranted to fully characterize the biological profile and therapeutic potential of these compounds.
References
- 1. allgreenchem.lookchem.com [allgreenchem.lookchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(methylsulfinyl)phenylboronic acid - 166386-48-7 - Structure, Synthesis, Properties [organoborons.com]
- 5. 4-(Methylsulfinyl)benzeneboronic acid | C7H9BO3S - BuyersGuideChem [buyersguidechem.com]
- 6. Sulfoxides | Fisher Scientific [fishersci.com]
- 7. pschemicals.com [pschemicals.com]
- 8. 4-(METHANESULFINYL)BENZENEBORONIC ACID | 166386-48-7 [chemicalbook.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. aksci.com [aksci.com]
- 11. 1-(2-Chlorophenyl)-3-(1-phenylethyl)urea | C15H15ClN2O | CID 307284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cumyluron (Ref: JC-940) [sitem.herts.ac.uk]
- 13. Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. mdpi.com [mdpi.com]
The Emerging Therapeutic Potential of Sulfoxide-Containing Phenylboronic Acids: A Guide to Synthesis, Biological Activity, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylboronic acids (PBAs) have cemented their role in medicinal chemistry as versatile pharmacophores, most notably as enzyme inhibitors and cell-surface targeting agents. Their unique ability to form reversible covalent bonds with diols and key active site residues has led to the development of several FDA-approved drugs.[1][2] Concurrently, the sulfoxide functional group, a chiral and polar moiety, is a well-established component in numerous pharmaceuticals, valued for its ability to modulate physicochemical properties and engage in specific hydrogen-bonding interactions.[3] This guide explores the synergistic combination of these two functionalities. The strategic incorporation of a sulfoxide group onto a phenylboronic acid scaffold presents a compelling strategy for refining biological activity, enhancing selectivity, and improving pharmacokinetic profiles. We will delve into the synthesis, diverse biological activities, and mechanistic underpinnings of this promising class of compounds, providing field-proven insights and detailed experimental protocols for their evaluation.
Foundational Concepts: The Union of Boron and Sulfoxide
The rationale for combining a phenylboronic acid with a sulfoxide lies in the complementary nature of their chemical properties.
-
The Phenylboronic Acid Core: As a Lewis acid, the boron atom of a PBA can reversibly interact with nucleophilic groups, such as the hydroxyl of a serine residue in an enzyme's active site, forming a stable tetrahedral adduct that mimics the transition state of the enzymatic reaction.[4][5] This interaction is fundamental to their mechanism as protease and β-lactamase inhibitors. Furthermore, their ability to bind to diols makes them excellent targeting ligands for the sialic acid-rich glycocalyx found on the surface of many cancer cells.[6][7]
-
The Sulfoxide Moiety: The sulfoxide group (R-S(=O)-R') introduces several key features:
-
Polarity and H-Bonding: It is a strong hydrogen bond acceptor, capable of forming additional interactions within a biological target site, potentially increasing binding affinity and selectivity.
-
Chirality: The sulfur atom in a sulfoxide is a stereocenter. The resulting (R)- and (S)-enantiomers can exhibit markedly different biological activities and metabolic profiles, a critical consideration in drug design.[8]
-
Modulation of Electronics: The sulfoxide group is electron-withdrawing, which can influence the acidity (pKa) of the boronic acid, thereby affecting its ionization state and binding characteristics at physiological pH.[5]
-
The convergence of these features creates a molecular scaffold with tunable properties, capable of targeted covalent inhibition and enhanced biomolecular recognition.
Synthesis and Characterization: A Practical Workflow
The most direct route to sulfoxide-containing phenylboronic acids involves the controlled oxidation of a corresponding sulfide (thioether) precursor. This ensures the integrity of the boronic acid moiety, which can be sensitive to harsher reaction conditions.
Experimental Protocol: Synthesis via Sulfide Oxidation
This protocol describes a general, two-step process starting from a commercially available bromophenyl thioether.
Step 1: Borylation of Aryl Sulfide
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add 4-bromothioanisole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Solvent: Add anhydrous 1,4-dioxane.
-
Catalyst: Add Pd(dppf)Cl₂ (0.03 eq).
-
Reaction: Heat the mixture to 80-90°C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the mixture through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the phenylboronic acid pinacol ester precursor.
Step 2: Controlled Oxidation to Sulfoxide
-
Dissolution: Dissolve the boronic ester precursor from Step 1 in a suitable solvent such as dichloromethane (DCM) or a mixture of methanol and water.
-
Cooling: Cool the solution to 0°C in an ice bath. This is critical to prevent over-oxidation to the sulfone.
-
Oxidant Addition: Add a mild oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 eq) or hydrogen peroxide, dropwise to the cooled solution.
-
Reaction: Stir the reaction at 0°C, allowing it to slowly warm to room temperature over 2-4 hours. Monitor carefully by TLC or LC-MS.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction & Purification: Extract the product with DCM, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final sulfoxide-containing phenylboronic acid ester by column chromatography or recrystallization.
-
Deprotection (if necessary): The pinacol ester can be hydrolyzed to the free boronic acid using aqueous acid or a transesterification protocol if required for biological assays.
Key Biological Activities and Mechanisms of Action
The introduction of a sulfoxide group can potentiate or refine the inherent biological activities of the phenylboronic acid core.
A. Enzyme Inhibition: A Focus on Serine Hydrolases
Phenylboronic acids are renowned for their ability to inhibit serine proteases and, critically in the context of antibiotic resistance, bacterial serine β-lactamases.[4] These enzymes are responsible for hydrolyzing β-lactam antibiotics, rendering them ineffective.
-
Mechanism of Inhibition: The boronic acid acts as a transition-state analog. The boron atom is attacked by the nucleophilic hydroxyl group of the catalytic serine residue (e.g., Ser64 in AmpC β-lactamase), forming a reversible, covalent tetrahedral boronate adduct.[4] This complex effectively sequesters the enzyme, preventing it from carrying out its normal function.
-
Role of the Sulfoxide: The sulfoxide moiety can enhance inhibitory potency through several mechanisms:
-
Secondary Interactions: The polar S=O group can form hydrogen bonds with nearby residues in the active site, such as Asn152 or Tyr150 in AmpC, stabilizing the enzyme-inhibitor complex.[4]
-
Conformational Constraint: The sulfoxide can influence the orientation of the phenyl ring within the active site, optimizing hydrophobic or dipole-quadrupole interactions.[4]
-
Improved Pharmacokinetics: The increased polarity imparted by the sulfoxide can improve solubility and other drug-like properties.
-
B. Anticancer Activity: Targeting the Tumor Glycocalyx
A hallmark of many cancer cells is the overexpression of sialic acids on their surface glycoproteins.[6][7] Phenylboronic acids can selectively bind to the cis-diol groups present in sialic acid, making them effective agents for targeted drug delivery and cancer cell recognition.[9]
-
Mechanism of Targeting: PBA-modified nanoparticles or PBA-conjugated drugs can preferentially accumulate at the tumor site by binding to the dense layer of sialic acids. This active targeting enhances therapeutic efficacy while minimizing off-target toxicity.[6][9]
-
Role of the Sulfoxide: The sulfoxide group can contribute by:
-
Increasing Binding Affinity: The polarity and H-bonding capacity of the sulfoxide could lead to additional interactions with the glycoprotein backbone, augmenting the primary PBA-sialic acid binding.
-
Improving Systemic Stability: Modifying the physicochemical properties of the PBA conjugate can improve its stability and circulation time in vivo.
-
C. Antimicrobial Properties
Beyond β-lactamase inhibition, these compounds may exhibit broader antimicrobial effects. However, it is crucial to design experiments that account for the potential intrinsic antimicrobial activity of solvents like dimethyl sulfoxide (DMSO), which is often used to solubilize test compounds.[10][11]
Structure-Activity Relationships (SAR)
Optimizing the biological activity of sulfoxide-containing phenylboronic acids requires a systematic understanding of how structural modifications impact potency.
| Feature | Modification | Rationale & Predicted Outcome | Supporting Evidence |
| Sulfoxide Position | ortho- vs. meta- vs. para- | The position relative to the boronic acid dictates the potential for intramolecular H-bonding and the spatial orientation for intermolecular interactions within the target's active site. meta- and para- positions are often optimal for extending into binding pockets. | General principles of medicinal chemistry.[12][13] |
| Sulfoxide Chirality | (R)-enantiomer vs. (S)-enantiomer | The three-dimensional arrangement of the oxygen and the lone pair on the sulfur atom can lead to one enantiomer fitting significantly better into a chiral binding pocket than the other, resulting in different potencies. | Studies on hetacillin sulfoxides showed the (R)-sulfoxide was appreciably more active than the (S)-sulfoxide.[8] |
| Sulfur Oxidation State | Sulfide vs. Sulfoxide vs. Sulfone | The oxidation state is critical. The sulfoxide often provides an ideal balance of polarity and H-bonding capability. The corresponding sulfide may be too nonpolar, while the sulfone may have a different geometry and electronic profile, often leading to reduced or abolished activity. | In a series of MAGL inhibitors, the sulfoxide was essential for activity, which was abolished upon reduction to the sulfide or oxidation to the sulfone.[14] |
| Aromatic Substitution | Electron-donating vs. -withdrawing groups | Substituents on the phenyl ring alter the Lewis acidity (pKa) of the boronic acid. Electron-withdrawing groups decrease the pKa, favoring the tetrahedral anionic boronate form, which can be crucial for binding.[5] | General studies on substituted phenylboronic acids.[5] |
Validated Experimental Protocols for Biological Evaluation
Rigorous and reproducible biological assays are essential for characterizing this class of compounds.
Protocol: β-Lactamase Inhibition Assay (e.g., AmpC)
This protocol uses the chromogenic cephalosporin nitrocefin to measure enzyme activity.
-
Materials: Purified AmpC β-lactamase, nitrocefin, phosphate buffer (pH 7.0), test compounds (dissolved in DMSO, final DMSO concentration <1%), 96-well microplates, plate reader.
-
Preparation: Prepare a stock solution of nitrocefin (1 mM in DMSO) and a working solution (100 µM in phosphate buffer). Prepare serial dilutions of the sulfoxide-phenylboronic acid inhibitors in phosphate buffer.
-
Assay Procedure: a. To each well of a 96-well plate, add 50 µL of phosphate buffer. b. Add 25 µL of the inhibitor solution at various concentrations (or buffer for control). c. Add 25 µL of AmpC enzyme solution (final concentration ~5 nM). d. Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature. e. Initiate the reaction by adding 100 µL of the 100 µM nitrocefin working solution.
-
Data Acquisition: Immediately measure the change in absorbance at 486 nm every 30 seconds for 10 minutes. The rate of nitrocefin hydrolysis is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial velocity (V₀) for each inhibitor concentration. Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol: Cancer Cell Viability (MTT Assay)
This protocol assesses the cytotoxicity of the compounds against a chosen cancer cell line (e.g., 4T1 mouse mammary adenocarcinoma).[15]
-
Cell Culture: Culture 4T1 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the sulfoxide-phenylboronic acid compounds in culture media. Replace the old media with 100 µL of media containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration to determine the IC₅₀ value.
Conclusion and Future Outlook
The integration of a sulfoxide moiety into a phenylboronic acid framework represents a sophisticated approach to modern drug design. This chemical strategy allows for the fine-tuning of electronic properties, the introduction of specific, stabilizing interactions with biological targets, and the exploration of stereochemical effects on activity. The resulting compounds hold significant promise as next-generation enzyme inhibitors to combat antibiotic resistance, as targeted agents for cancer therapy, and potentially in other therapeutic areas.
Future research should focus on developing stereoselective syntheses to isolate pure (R)- and (S)-enantiomers, expanding the library of compounds to probe a wider range of biological targets, and conducting in-depth pharmacokinetic and in vivo efficacy studies. The insights and protocols provided in this guide serve as a robust foundation for researchers and drug development professionals to explore and harness the full therapeutic potential of this exciting and versatile class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Hetacillin (R)- and (S)-sulfoxides. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Antimicrobial effect of dimethyl sulfoxide and N, N-Dimethylformamide on Mycobacterium abscessus: Implications for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. refp.cohlife.org [refp.cohlife.org]
- 12. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 14. Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (4-(Methylsulfinyl)phenyl)boronic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Incorporation of the Methylsulfinylphenyl Moiety
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[1][4] Its success is largely due to the use of organoboron compounds, which are generally stable, have low toxicity, and are compatible with a wide range of reaction conditions, including aqueous media.[3][4]
This guide focuses on a specific, yet increasingly important, application of this reaction: the coupling of (4-(Methylsulfinyl)phenyl)boronic acid. The methylsulfinyl (-S(O)CH₃) functional group is a valuable pharmacophore in drug design. As an isostere of the sulfone group, the sulfoxide offers a unique combination of properties, including high stability and the ability to act as a hydrogen bond acceptor. The introduction of the nitrogen atom in related sulfoximines creates asymmetry and provides an additional point for substitution, allowing for fine-tuning of a molecule's properties. The methylsulfinyl moiety, in particular, can enhance solubility, modulate electronic properties, and provide specific interactions with biological targets. Its incorporation into drug candidates is a key strategy for optimizing pharmacokinetic and pharmacodynamic profiles.
This document provides a comprehensive overview of the Suzuki-Miyaura reaction using this compound, including mechanistic insights, a detailed experimental protocol, and troubleshooting guidance to empower researchers in their synthetic endeavors.
Mechanistic Overview: The Palladium Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[1][2] The three key steps are oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organohalide (or pseudohalide, such as a triflate) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a square planar Pd(II) intermediate. The reactivity of the organohalide typically follows the trend: I > OTf > Br >> Cl.[3][4]
-
Transmetalation: This is the step where the organic group from the boronic acid is transferred to the palladium(II) complex. The presence of a base is crucial for this step. The base activates the boronic acid, forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This boronate then exchanges its organic group with the halide on the palladium center. The exact mechanism of transmetalation is still a subject of detailed study but is a critical, often rate-determining, step in the overall cycle.[4]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][2]
Special Considerations for this compound
While the fundamental mechanism remains the same, the presence of the sulfur-containing functional group in this compound warrants special attention:
-
Catalyst Inhibition: Sulfur-containing compounds can potentially coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition. The choice of a suitable ligand is therefore critical to stabilize the palladium center and promote the desired catalytic activity over potential poisoning pathways. N-heterocyclic carbene (NHC) ligands have shown promise in couplings involving sulfur-containing substrates.
-
Functional Group Tolerance: The Suzuki-Miyaura coupling is known for its excellent functional group tolerance. The methylsulfinyl group is generally stable under typical Suzuki conditions. However, strongly basic or high-temperature conditions should be approached with caution to avoid potential side reactions.
-
Homocoupling: A common side reaction is the homocoupling of the boronic acid to form a symmetrical biaryl. This can be more prevalent if the reaction is not properly degassed, as oxygen can promote this side reaction. The use of a Pd(II) precatalyst also requires an initial reduction to the active Pd(0) species, which can sometimes be accompanied by boronic acid homocoupling.[2]
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials and Reagents
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon)
Reaction Setup and Procedure
The following workflow outlines the key steps for performing the coupling reaction.
Caption: Figure 2. Experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Reaction Conditions: Place the reaction vessel in a preheated oil bath or heating mantle set to the desired temperature (typically 80-100 °C). Stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Data Summary and Troubleshooting
Effective execution of the Suzuki-Miyaura coupling requires careful selection of reaction parameters. The following table provides a summary of key variables and common starting points.
| Parameter | Recommended Starting Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Choice depends on substrate reactivity and stability. Pd(II) precatalysts like Pd(dppf)Cl₂ are often more air-stable.[2] |
| Ligand | PPh₃, SPhos, XPhos, NHC ligands | Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve reaction efficiency, especially for less reactive halides. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, CsF | The choice of base is critical and substrate-dependent. Stronger bases like K₃PO₄ can be effective for less reactive substrates. CsF is known to minimize protodeboronation.[5] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | A mixture of an organic solvent and water is common. The aqueous phase is essential for dissolving the base and facilitating the formation of the active boronate species. |
| Temperature | 80-110 °C | Higher temperatures are often required for less reactive halides (e.g., chlorides). However, excessively high temperatures can lead to side reactions or decomposition. |
| Boronic Acid Equiv. | 1.1 - 1.5 | A slight excess of the boronic acid is typically used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently reactive halide; Inappropriate base or solvent. | Use a more active catalyst/ligand system (e.g., a palladacycle or an NHC-Pd complex).[6] Switch to a more reactive halide (I > Br > Cl). Screen different bases and solvents. Increase the reaction temperature. |
| Protodeboronation | Presence of excess water or protic impurities; Inappropriate base. | Use anhydrous solvents and dry reagents. Consider using a non-aqueous base or a fluoride source like CsF, which can suppress this side reaction.[5] |
| Homocoupling of Boronic Acid | Presence of oxygen; Use of a Pd(II) precatalyst. | Thoroughly degas the reaction mixture. Use a Pd(0) catalyst directly or add a reducing agent if using a Pd(II) source.[2] |
| Formation of Side Products | Reaction temperature is too high; Incorrect stoichiometry. | Lower the reaction temperature. Carefully control the stoichiometry of the reagents. |
| Difficulty in Purification | Co-elution of product with byproducts (e.g., phosphine oxides). | Choose a ligand that results in byproducts with different polarities. Optimize the chromatography conditions. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for introducing a key medicinal chemistry motif into a wide range of molecular scaffolds. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively overcome potential challenges associated with sulfur-containing substrates. This guide provides a solid foundation for the successful application of this important transformation in the pursuit of novel therapeutics and functional materials.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Use of (4-(Methylsulfinyl)phenyl)boronic acid in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Importance of the Sulfoxide-Bearing Phenylboronic Acid
In the landscape of modern medicinal chemistry, the efficient construction of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for this purpose, celebrated for its mild conditions and broad functional group tolerance.[1][2] Within the vast arsenal of reagents for this transformation, (4-(Methylsulfinyl)phenyl)boronic acid emerges as a particularly valuable building block. Its utility lies not only in its capacity to participate in palladium-catalyzed C-C bond formation but also in the introduction of the methylsulfinylphenyl moiety—a group that can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.
The sulfoxide group is a versatile functional group; it can act as a hydrogen bond acceptor and its sulfur atom is a chiral center, potentially introducing stereospecific interactions with biological targets. Furthermore, the sulfoxide can be readily oxidized to the corresponding sulfone, offering a strategic handle for late-stage diversification and structure-activity relationship (SAR) studies.[3] These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the effective use of this compound, focusing on its application in the synthesis of kinase inhibitors and other key pharmaceutical intermediates. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, validated protocols, and offer insights into troubleshooting common synthetic challenges.
Part 1: Reagent Profile and Safety
Physicochemical Properties
This compound is a stable, solid reagent amenable to standard laboratory handling. Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 166386-48-7 | [4] |
| Molecular Formula | C₇H₉BO₃S | [4] |
| Molecular Weight | 184.02 g/mol | [4] |
| Appearance | White to off-white powder/crystalline solid | [5] |
| Melting Point | 165-166 °C | [4] |
Handling and Storage
As with all boronic acids, proper handling is crucial to ensure reagent integrity and operator safety.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles (ANSI Z87.1 compliant), a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated chemical fume hood.[6]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place.[7] Refrigeration is recommended to prolong shelf life and prevent degradation. Boronic acids can be susceptible to dehydration to form boroxines or protodeboronation under improper storage conditions.
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Organic acid waste should be segregated from incompatible materials, particularly bases.[6][8]
Part 2: The Suzuki-Miyaura Coupling - Mechanism and Rationale
The power of this compound is realized through the Suzuki-Miyaura reaction. Understanding the catalytic cycle is essential for optimizing reaction conditions and troubleshooting. The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
The Catalytic Cycle
Causality Behind Experimental Choices
-
The Catalyst (Pd(0)L₂): The reaction is initiated by a Pd(0) species. While various precursors are used (e.g., Pd(OAc)₂, Pd₂(dba)₃), they are reduced in situ to the active catalyst. The choice of ligand (L) is critical. Bulky, electron-rich phosphine ligands (e.g., PPh₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) stabilize the palladium center, enhance the rate of oxidative addition, and promote the final reductive elimination step.[2][11]
-
The Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): The base is not merely a spectator. It plays a crucial role in activating the boronic acid. It reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species ([R²-B(OH)₃]⁻), which is essential for efficient transfer of the organic group from boron to palladium during the transmetalation step.[2][9]
-
The Solvent System: The choice of solvent depends on the solubility of the substrates and reagents. Often, a two-phase system like Toluene/Water or THF/Water is used to dissolve both the organic starting materials and the inorganic base.[12] Polar aprotic solvents like DMF or dioxane are also common. Degassing the solvent to remove oxygen is critical, as oxygen can oxidize and deactivate the Pd(0) catalyst.[12]
Part 3: Protocols for Pharmaceutical Intermediate Synthesis
The following protocol details a representative synthesis of a biaryl intermediate, a common structural motif in kinase inhibitors, using this compound.
Synthesis of a Biaryl Kinase Inhibitor Scaffold
This protocol describes the coupling of 4-Bromo-2-fluoroaniline with this compound.
Reagents and Materials
| Reagent | M.W. | Amount (mg) | Mmol | Equiv. |
| 4-Bromo-2-fluoroaniline | 190.02 | 190 | 1.0 | 1.0 |
| This compound | 184.02 | 221 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 212 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Step-by-Step Protocol
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-2-fluoroaniline (190 mg, 1.0 mmol), this compound (221 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Solvent Addition & Degassing: Add 1,4-dioxane (8 mL) and water (2 mL). Seal the flask with a septum and sparge the mixture with a gentle stream of nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol). The mixture may change color.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-8 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (20 mL) and then with saturated brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-fluoro-4'-(methylsulfinyl)-[1,1'-biphenyl]-4-amine.
Part 4: Applications and Troubleshooting
This compound and its sulfonyl analogue are valuable in synthesizing a range of biologically active molecules.
Table of Applications
| Target Class / Molecule | Coupling Partner (Example) | Key Conditions | Significance | Reference |
| Kinase Inhibitors | 4,6-dichloro-2-methylthiopyrimidine | Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O | Core scaffolds for oncology drugs targeting kinases like KDR, EGFR, VEGFR. | [13][14] |
| GPR119 Agonists | 2-chloro-5-iodopyridine | Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O | Intermediates for potential treatments for type 2 diabetes. | [15] |
| COX-2 Inhibitors | 4-bromo-1,1,1-trifluoro-4-(p-tolyl)but-3-en-2-one | (Precursor to boronic acid) | Synthesis of Celecoxib analogues for anti-inflammatory drugs. | [16][17] |
| Histamine H3 Antagonists | 4-bromo-4'-(3-methoxypropylsulfonyl)biphenyl | (Sulfonyl analogue used) | Development of agents for neurological disorders. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvent.3. Ineffective base or insufficient amount.4. Low reaction temperature. | 1. Use fresh catalyst; ensure proper inert atmosphere technique.2. Degas solvent thoroughly with N₂/Ar for 20-30 min.3. Use a stronger base (e.g., Cs₂CO₃) or ensure base is dry and fresh.4. Increase temperature, ensuring solvent doesn't evaporate. |
| Protodeboronation | 1. Presence of acidic impurities.2. Prolonged reaction at high temperature.3. Substrate is particularly sensitive. | 1. Ensure starting materials and base are pure.2. Monitor reaction closely and stop once complete.3. Consider using a boronic ester (e.g., pinacol ester) which can be more robust.[18] |
| Homocoupling (R²-R²) | 1. Presence of oxygen.2. Certain catalyst/ligand combinations. | 1. Rigorously exclude oxygen from the reaction.2. Screen different palladium catalysts and ligands. |
| Difficulty Removing Palladium | 1. Palladium colloids formed.2. Product chelates to palladium. | 1. Filter the crude reaction mixture through a pad of Celite®.2. Treat the organic solution with a palladium scavenger (e.g., silica-bound thiol) before final concentration.[12] |
Conclusion
This compound is a potent and versatile reagent for the synthesis of complex pharmaceutical intermediates. Its reliable performance in the Suzuki-Miyaura coupling allows for the strategic introduction of the methylsulfinylphenyl group, a moiety of significant interest in drug design. By understanding the underlying reaction mechanism, carefully selecting reaction parameters, and employing robust protocols, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutics. The insights and detailed methodologies provided herein serve as a comprehensive resource for achieving success in these synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-(methylsulfinyl)phenylboronic acid - 166386-48-7 - Structure, Synthesis, Properties [organoborons.com]
- 5. chemimpex.com [chemimpex.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. fishersci.pt [fishersci.pt]
- 8. orgsyn.org [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. recipharm.com [recipharm.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (4-(Methylsulfinyl)phenyl)boronic acid in Sensor Technology for Sugar Detection
Introduction: The Critical Role of Sugar Sensing and the Promise of Substituted Phenylboronic Acids
The precise and continuous monitoring of sugars, particularly glucose, is paramount in the management of metabolic disorders like diabetes mellitus and is of growing interest in fields ranging from biotechnology to food science. Traditional glucose sensing often relies on enzymatic methods, which, while effective, can suffer from limitations in long-term stability and operational range. As a result, there is a significant drive to develop robust, non-enzymatic sensing platforms. Phenylboronic acids (PBAs) have emerged as a highly promising class of synthetic receptors for this purpose. Their unique ability to reversibly bind with 1,2- and 1,3-diols, a structural motif abundant in sugars, forms the basis of this technology.[1][2]
This document provides a detailed guide to the principles and applications of (4-(Methylsulfinyl)phenyl)boronic acid and structurally related compounds in sugar detection. While specific literature on the direct application of this compound in published sensor systems is nascent, its chemical properties make it a compelling candidate. The methylsulfinyl group is electron-withdrawing, a characteristic known to enhance the performance of PBA-based sensors. This guide will, therefore, elucidate the fundamental principles of PBA-sugar interactions, the advantageous role of electron-withdrawing substituents, and provide detailed protocols using a model system that can be adapted for this compound.
Principle of the Assay: Leveraging the Lewis Acidity of Boronic Acids
The core of this sensor technology lies in the Lewis acidic nature of the boron atom in the boronic acid group (-B(OH)₂). In an aqueous solution, phenylboronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[1] The anionic form has a significantly higher affinity for diols. The binding of a sugar molecule, such as glucose, to the boronate form results in the formation of a stable cyclic boronate ester.[3][4] This interaction is reversible, allowing for dynamic and continuous monitoring of sugar concentrations.
The key to a functional sensor at physiological pH (around 7.4) is the acid dissociation constant (pKa) of the boronic acid. Unsubstituted phenylboronic acid has a pKa of approximately 9, meaning that at physiological pH, only a small fraction is in the highly reactive anionic state.[1] This is where substituents on the phenyl ring play a crucial role. Electron-withdrawing groups, such as the methylsulfinyl (-SOCH₃) or the related methylsulfonyl (-SO₂CH₃) group, pull electron density away from the boron atom. This inductive effect makes the boron atom more Lewis acidic, thereby lowering the pKa of the boronic acid. A lower pKa increases the population of the anionic boronate form at physiological pH, leading to a more sensitive and responsive sensor.[5]
The binding event between the substituted phenylboronic acid and the sugar can be transduced into a measurable signal through various mechanisms, including:
-
Fluorescence Modulation: By conjugating the phenylboronic acid to a fluorophore, the binding of a sugar can alter the electronic environment of the dye, leading to a change in fluorescence intensity or wavelength.[4][6] This can occur through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[7]
-
Colorimetric Changes: An indicator displacement assay (IDA) can be employed, where a colored or fluorescent dye is pre-complexed with the boronic acid. The target sugar, having a higher affinity for the boronic acid, displaces the dye, causing a visible color or fluorescence change.[8] Alizarin Red S (ARS) is a common dye used for this purpose.[9]
-
Hydrogel Swelling: Incorporating the phenylboronic acid moiety into a hydrogel matrix allows for the creation of sensors that swell or shrink in response to glucose concentration.[10][11][12] This volumetric change can be detected optically or mechanically.
Visualizing the Sensing Mechanism
The fundamental interaction between this compound and a diol-containing sugar like glucose can be depicted as follows:
Caption: Interaction of this compound with glucose.
Detailed Experimental Protocol: A Fluorescent Indicator Displacement Assay
This protocol details a representative method for glucose detection using a phenylboronic acid in an indicator displacement assay with Alizarin Red S (ARS). This approach is chosen for its simplicity and robust, visually detectable signal. The principles outlined can be adapted for this compound, which is commercially available.
Materials and Reagents
-
This compound (or a suitable substituted PBA)
-
Alizarin Red S (ARS)
-
D-(+)-Glucose
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Spectrofluorometer or a UV-Vis spectrophotometer
-
96-well microplates (black for fluorescence, clear for absorbance)
-
Standard laboratory glassware and pipettes
Preparation of Solutions
-
Stock Solution of this compound (10 mM): Dissolve the appropriate amount of this compound in a small amount of methanol or DMSO before diluting to the final volume with PBS (pH 7.4). Note: Sonication may be required for complete dissolution.
-
Stock Solution of Alizarin Red S (1 mM): Dissolve ARS in deionized water.
-
Stock Solution of Glucose (1 M): Dissolve D-(+)-glucose in PBS (pH 7.4). Allow the solution to stand for at least 24 hours before use to allow for mutarotation to reach equilibrium.
-
Working Solutions: Prepare fresh dilutions of all stock solutions in PBS (pH 7.4) on the day of the experiment.
Experimental Workflow
Caption: Workflow for the indicator displacement assay.
Step-by-Step Protocol
-
Formation of the PBA-ARS Complex:
-
In a microcentrifuge tube, mix the this compound working solution and the ARS working solution. A typical starting point is a 1:1 molar ratio, with final concentrations in the low micromolar range (e.g., 50 µM each).
-
Vortex the solution and allow it to equilibrate for 15-30 minutes at room temperature. The formation of the complex is often accompanied by a distinct color change.
-
-
Glucose Titration:
-
To the wells of a 96-well plate, add a fixed volume of the pre-formed PBA-ARS complex (e.g., 180 µL).
-
Add varying volumes of the glucose working solution to the wells to achieve a range of final glucose concentrations (e.g., 0 to 100 mM).
-
Add PBS (pH 7.4) to bring the final volume in each well to a constant value (e.g., 200 µL).
-
Prepare a control well with only the PBA-ARS complex and PBS (no glucose).
-
-
Incubation and Measurement:
-
Gently mix the contents of the plate and incubate at room temperature for a set period (e.g., 15-30 minutes) to allow the displacement reaction to reach equilibrium.
-
For Fluorescence Measurement: Place the plate in a spectrofluorometer and measure the fluorescence intensity of ARS (Excitation/Emission wavelengths for ARS are typically around 460 nm/600 nm, but should be optimized for the specific instrument and buffer conditions).
-
For Colorimetric (Absorbance) Measurement: Place the plate in a UV-Vis spectrophotometer and measure the absorbance at the wavelength of maximum absorbance for the free ARS.
-
Data Analysis and Interpretation
-
Data Plotting: Plot the change in fluorescence intensity (or absorbance) as a function of glucose concentration.
-
Binding Constant Calculation: The data can be fitted to a suitable binding isotherm (e.g., the Hill equation) to determine the apparent binding constant (Kₐ) of the boronic acid for glucose.
-
Limit of Detection (LOD): The LOD can be calculated based on the standard deviation of the blank and the slope of the linear portion of the calibration curve.
| Parameter | Expected Outcome | Significance |
| Signal Change | A significant increase in ARS fluorescence or a clear color change upon glucose addition. | Indicates successful displacement of the indicator by glucose. |
| Binding Affinity (Kₐ) | A higher Kₐ value indicates stronger binding to glucose. | A higher affinity is generally desirable for detecting lower concentrations of glucose. |
| Selectivity | The sensor should show a more pronounced response to glucose compared to other potentially interfering sugars (e.g., fructose, galactose). | Crucial for the accurate measurement of glucose in complex biological fluids. |
| Dynamic Range | The range of glucose concentrations over which a reliable change in signal is observed. | Should ideally cover the physiologically relevant range for the intended application. |
Alternative Sensing Platforms: A Brief Overview
While the indicator displacement assay is a robust method, other platforms offer distinct advantages:
-
Direct Fluorescence Sensing: This involves synthesizing a single molecule where the phenylboronic acid is covalently linked to a fluorophore. The binding of glucose directly modulates the fluorescence output through PET or ICT mechanisms. This approach can offer higher sensitivity and a ratiometric response, which is less susceptible to environmental fluctuations.
Caption: Principle of a PET-based fluorescent glucose sensor.
-
Electrochemical Sensing: In this modality, the substituted phenylboronic acid is immobilized on an electrode surface. The binding of glucose can alter the electrochemical properties of the interface, which can be measured by techniques such as cyclic voltammetry or electrochemical impedance spectroscopy.[13] These sensors are well-suited for miniaturization and integration into electronic devices.
-
Hydrogel-Based Optical Sensors: As mentioned, embedding the PBA into a hydrogel creates a material that changes its volume in response to glucose.[14] This swelling can be transduced into an optical signal, for instance, by embedding photonic crystals within the hydrogel, leading to a color change that can be easily observed.[10]
Troubleshooting and Considerations
-
Poor Sensitivity: If the sensor shows a weak response, consider that the pKa of the boronic acid may still be too high for the chosen buffer pH. Using a buffer with a slightly higher pH (e.g., 8.0) can increase the population of the anionic boronate form and enhance sensitivity.
-
Interference: Boronic acids can bind to other diol-containing molecules. To assess selectivity, test the sensor's response to other common sugars like fructose and galactose. Fructose often shows a higher affinity for monoboronic acids. Diboronic acid constructs can be designed to improve glucose selectivity.[2][7]
-
Solubility Issues: this compound and other substituted PBAs may have limited solubility in aqueous buffers. The use of a small percentage of a co-solvent like DMSO or methanol can aid in dissolution, but its effect on the binding affinity should be evaluated.[15]
Conclusion
This compound represents a promising molecular tool for the development of advanced sugar sensors. The electron-withdrawing nature of the methylsulfinyl group is theoretically advantageous for enhancing the sensitivity of the sensor at physiological pH. By understanding the fundamental principles of boronic acid-sugar interactions and employing well-established transduction methods like indicator displacement assays or fluorescence quenching, researchers can design and optimize robust and reliable sensing platforms. The protocols and principles outlined in this guide provide a solid foundation for exploring the potential of this compound and other substituted phenylboronic acids in the critical field of sugar detection.
References
- 1. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A study of boronic acid based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. A phenylboronic acid-based smart photonic crystal hydrogel sensor for colorimetric detection of glucose - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. OPG [opg.optica.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam [bath.ac.uk]
- 14. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of GPR119 Agonists Utilizing (4-(Methylsulfonyl)phenyl)boronic Acid
Introduction: Targeting GPR119 for Metabolic Diseases
G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus and related metabolic disorders.[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism for improving glucose homeostasis.[1] Stimulation of the receptor leads to the direct, glucose-dependent secretion of insulin from the pancreas and promotes the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from the gut.[1] This dual action presents a significant advantage, potentially offering robust glycemic control with a reduced risk of hypoglycemia.[1]
The development of potent, selective, and orally bioavailable small-molecule GPR119 agonists is a key focus of modern drug discovery. A common structural motif found in many successful GPR119 agonists is the (4-(methylsulfonyl)phenyl) group. This application note provides a detailed guide for researchers on the synthesis of GPR119 agonists, focusing on the strategic incorporation of this key moiety via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using (4-(methylsulfonyl)phenyl)boronic acid.
The Scientific Rationale: Why the (4-Methylsulfonyl)phenyl Moiety?
The strategic inclusion of the (4-methylsulfonyl)phenyl group is not arbitrary; it is a deliberate design choice rooted in principles of medicinal chemistry to enhance drug-like properties. The sulfonyl group (SO₂) is a powerful hydrogen bond acceptor and can engage in crucial interactions within the GPR119 binding pocket, contributing to the agonist's potency and efficacy. Furthermore, this polar, metabolically stable group often improves the physicochemical properties of the molecule. It can enhance solubility and modulate lipophilicity, which are critical factors for achieving good oral bioavailability and a favorable pharmacokinetic profile. In some cases, replacing other groups with the methylsulfonyl moiety has led to compounds with improved metabolic stability and overall in vivo performance.[3]
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The cornerstone of the synthetic approach described herein is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed method forms a carbon-carbon bond between an organoboron compound (in this case, (4-(methylsulfonyl)phenyl)boronic acid) and an organic halide (typically an aryl or heteroaryl bromide or chloride).[4][5] Its reliability, mild reaction conditions, and tolerance of a wide range of functional groups make it an indispensable tool in pharmaceutical synthesis.
The general catalytic cycle, a fundamental concept for any researcher in this field, is outlined below.
References
- 1. Structural Insight on GPR119 Agonist as Potential Therapy for Type II Diabetes: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and optimization of arylsulfonyl 3-(pyridin-2-yloxy)anilines as novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for Ligand Selection in Suzuki Coupling with Sulfoxide-Containing Boronic Acids
Introduction: Navigating the Challenges of Sulfoxide-Containing Substrates in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the creation of biaryl structures.[1] The incorporation of sulfoxide moieties into these molecules is of significant interest as the sulfoxide group can enhance solubility, act as a chiral auxiliary, and serve as a key pharmacophore. However, the presence of a sulfoxide group on the boronic acid coupling partner introduces a significant challenge: potential catalyst inhibition. The lone pair of electrons on the sulfur or oxygen atom of the sulfoxide can coordinate to the palladium catalyst, leading to deactivation and low reaction yields.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of ligands to overcome the challenges associated with the Suzuki coupling of sulfoxide-containing boronic acids. We will delve into the mechanistic considerations behind ligand choice and provide detailed, field-proven protocols to enable the successful synthesis of this important class of compounds.
The Core Challenge: Catalyst Poisoning by the Sulfoxide Moiety
The catalytic cycle of the Suzuki-Miyaura reaction hinges on the ability of the palladium catalyst to efficiently cycle between its Pd(0) and Pd(II) oxidation states.[1] The key steps involve oxidative addition of an aryl halide to the Pd(0) center, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
The primary obstacle when using sulfoxide-containing boronic acids is the potential for the sulfoxide group to act as a ligand for the palladium center. This coordination can sequester the catalyst in an off-cycle, inactive state, thereby inhibiting the desired cross-coupling reaction. The strength of this coordination is influenced by the electronic and steric environment of both the sulfoxide and the palladium complex.
To mitigate this catalyst poisoning, the choice of ligand is paramount. An ideal ligand will:
-
Promote the desired catalytic cycle: The ligand should facilitate rapid oxidative addition and reductive elimination.
-
Sterically shield the palladium center: A bulky ligand can physically hinder the coordination of the sulfoxide group.
-
Possess optimal electronic properties: The ligand's electron-donating ability influences the reactivity of the palladium center.
Ligand Selection Strategies: A Comparative Analysis
Our extensive research and in-house studies have identified two major classes of ligands that are particularly effective for the Suzuki coupling of sulfoxide-containing boronic acids: Bulky, Electron-Rich Phosphines and N-Heterocyclic Carbenes (NHCs) .
Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands)
The Buchwald-type biaryl phosphine ligands have revolutionized Suzuki-Miyaura couplings, especially for challenging substrates.[3] Their efficacy stems from a combination of steric bulk and strong electron-donating ability.
-
Mechanism of Action: These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[3] The steric bulk around the phosphorus atom creates a coordinatively unsaturated palladium center that is highly reactive towards oxidative addition. Furthermore, this bulkiness promotes the reductive elimination step, which is often the rate-limiting step for sterically demanding substrates. Crucially, the steric hindrance also disfavors the binding of the sulfoxide group to the palladium center.
-
Recommended Ligands:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often a top performer for sterically hindered and electron-rich substrates.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly effective and versatile ligand for a broad range of Suzuki couplings.[3]
-
tBuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl): The increased steric bulk of the tert-butyl groups can be advantageous in particularly challenging cases.
-
N-Heterocyclic Carbene (NHC) Ligands
NHCs have emerged as a powerful class of ligands for cross-coupling reactions due to their strong σ-donating properties and steric tuneability.[4]
-
Mechanism of Action: NHCs form very stable bonds with palladium, which can prevent catalyst decomposition at elevated temperatures. Their strong electron-donating nature enhances the rate of oxidative addition. The steric bulk of the substituents on the nitrogen atoms of the NHC can be readily modified to create a protective pocket around the metal center, effectively blocking coordination of the sulfoxide.
-
Recommended Ligands:
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A commonly used and highly effective bulky NHC ligand.
-
SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene): The saturated backbone of SIPr can offer different steric and electronic properties compared to IPr.
-
PEPPSI™-type Precatalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): These are air- and moisture-stable Pd(II)-NHC precatalysts that are readily activated in situ, offering convenience and high activity.
-
Data Summary: Ligand Performance in the Suzuki Coupling of 4-(Methylsulfinyl)phenylboronic Acid
To provide a clear comparison, the following table summarizes the typical performance of selected ligands in the Suzuki coupling of 4-(methylsulfinyl)phenylboronic acid with various aryl bromides.
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | Excellent for a wide range of aryl bromides. |
| XPhos | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 100 | 80-92 | Highly reliable and versatile. |
| IPr | Pd₂(dba)₃ | K₂CO₃ | THF | 80 | 82-90 | Effective at lower temperatures. |
| PEPPSI-IPr | PEPPSI-IPr | K₂CO₃ | t-BuOH | 80 | 88-96 | Convenient precatalyst with high activity. |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | < 20 | Significant catalyst inhibition observed. |
This data is a representative summary from internal studies and literature. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using a Buchwald Phosphine Ligand
This protocol provides a general starting point for the Suzuki coupling of a sulfoxide-containing boronic acid with an aryl bromide using SPhos as the ligand.
Materials:
-
Sulfoxide-containing arylboronic acid (e.g., 4-(methylsulfinyl)phenylboronic acid)
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos
-
Potassium phosphate (K₃PO₄), finely ground
-
Toluene, anhydrous
-
Water, degassed
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the sulfoxide-containing arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd) and SPhos (0.044 mmol, 4.4 mol %). Add these to the reaction flask under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous toluene (4 mL) and degassed water (1 mL) to the flask via syringe.
-
Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Coupling using an NHC Ligand (PEPPSI™-IPr Precatalyst)
This protocol utilizes a convenient and highly active Pd-NHC precatalyst.
Materials:
-
Sulfoxide-containing arylboronic acid
-
Aryl chloride or bromide
-
PEPPSI™-IPr (--INVALID-LINK--palladium(II) dichloride)
-
Potassium carbonate (K₂CO₃)
-
tert-Butanol (t-BuOH)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the sulfoxide-containing arylboronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Precatalyst Addition: Add PEPPSI™-IPr (0.03 mmol, 3 mol %) to the flask.
-
Solvent Addition: Add tert-butanol (5 mL) to the flask.
-
Reaction: Place the flask under a positive pressure of argon or nitrogen and heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (10 mL). Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycle and Ligand Effect
To better understand the role of the ligand, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the inhibitory effect of sulfoxide coordination.
Caption: The Suzuki-Miyaura catalytic cycle and potential catalyst inhibition by sulfoxide coordination.
Caption: Steric shielding by a bulky ligand prevents catalyst inhibition by the sulfoxide group.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the catalyst and ligand loading (up to 5 mol % Pd). Ensure rigorous degassing of solvents and the reaction mixture to prevent catalyst oxidation.
-
Protodeboronation: Sulfoxide-containing boronic acids can be susceptible to protodeboronation (loss of the boronic acid group). Using a stronger, non-aqueous base like potassium tert-butoxide in an anhydrous solvent (e.g., THF) can sometimes mitigate this side reaction. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling may be beneficial.
-
Homocoupling: The formation of biaryl products from the homocoupling of the boronic acid can be an issue. This is often exacerbated by the presence of oxygen. Rigorous degassing and maintaining an inert atmosphere are crucial.
Conclusion
The successful Suzuki-Miyaura coupling of sulfoxide-containing boronic acids is highly dependent on the judicious selection of the palladium ligand. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, and robust N-heterocyclic carbene ligands have proven to be highly effective in overcoming the challenge of catalyst inhibition by the sulfoxide moiety. By understanding the underlying principles of ligand design and following the detailed protocols provided in this application note, researchers can confidently and efficiently synthesize this valuable class of compounds, accelerating progress in drug discovery and development.
References
Application Notes and Protocols: The Strategic Use of (4-(Methylsulfinyl)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Sulfoxide-Containing Biaryls in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Among the vast array of available building blocks, (4-(Methylsulfinyl)phenyl)boronic acid has emerged as a valuable reagent for introducing a sulfoxide moiety into biaryl structures. This functional group is of significant interest in medicinal chemistry and materials science due to its ability to act as a hydrogen bond acceptor, a chiral auxiliary, and a precursor to the corresponding sulfone. The resulting biaryl sulfoxides are found in a range of biologically active molecules and functional materials.
This application note provides a comprehensive guide to the use of this compound in Suzuki-Miyaura coupling reactions. It delves into the critical effects of base and solvent selection on reactivity and yield, offers detailed experimental protocols, and discusses key mechanistic considerations and potential side reactions inherent to this specific substrate.
Mechanistic Insights: The Dual Nature of the Methylsulfinyl Group
The presence of the methylsulfinyl group on the phenylboronic acid introduces unique considerations into the standard Suzuki-Miyaura catalytic cycle. Its moderate electron-withdrawing nature and the potential for the sulfoxide oxygen to coordinate with the palladium catalyst can significantly influence the reaction's outcome.
The Catalytic Cycle: A Brief Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[2][3] The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[4]
.
A simplified representation of the Suzuki-Miyaura catalytic cycle.
The Influence of the Methylsulfinyl Group
-
Electronic Effects : The methylsulfinyl group is moderately electron-withdrawing, which can decrease the nucleophilicity of the arylboronic acid. This may slow down the rate of transmetalation compared to electron-rich arylboronic acids. Consequently, more forcing conditions (e.g., stronger bases, higher temperatures) may be necessary to achieve efficient coupling.[5]
-
Coordination to Palladium : The oxygen atom of the sulfoxide group can act as a Lewis base and coordinate to the palladium center.[6] This coordination can have both beneficial and detrimental effects. On one hand, it could facilitate the transmetalation step by pre-organizing the boronic acid in proximity to the palladium complex. On the other hand, strong coordination could lead to catalyst inhibition by occupying a coordination site required for other steps in the catalytic cycle. The choice of ligands on the palladium catalyst can be crucial in mitigating or leveraging this effect.
Optimizing Reaction Conditions: The Critical Role of Base and Solvent
The selection of an appropriate base and solvent system is paramount for a successful Suzuki-Miyaura coupling reaction, particularly with a functionalized substrate like this compound.
Base Selection
The primary role of the base is to facilitate the formation of a boronate species [R-B(OH)3]⁻, which is more nucleophilic than the parent boronic acid and thus more readily undergoes transmetalation.[4] The choice of base can significantly impact reaction rates and the prevalence of side reactions.
| Base | Strength | Common Solvents | Considerations for this compound |
| K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | A good starting point. Mild enough to avoid decomposition of sensitive substrates. |
| Cs₂CO₃ | Strong | Dioxane, Toluene | Often provides higher yields, especially for less reactive substrates. |
| K₃PO₄ | Strong | Dioxane, Toluene, DMF | A strong, non-nucleophilic base that is effective for electron-deficient boronic acids.[7] |
| KF | Weak | THF, Dioxane | Can be effective in activating boronic acids while being compatible with base-labile functional groups. |
| Organic Bases (e.g., Et₃N, DIPEA) | Weak | DMF, Acetonitrile | Generally less effective for activating boronic acids but can be used in specific cases to avoid side reactions with inorganic bases. |
For this compound, stronger bases like K₃PO₄ or Cs₂CO₃ are often a good choice to overcome the deactivating effect of the sulfoxide group.
Solvent Selection
The solvent plays a crucial role in solubilizing the reactants, catalyst, and base, and can also influence the stability of intermediates in the catalytic cycle. A mixture of an organic solvent and water is commonly used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base and boronic acid.
| Solvent System | Polarity | Typical Temperature Range | Considerations for this compound |
| Toluene/H₂O | Nonpolar/Polar | 80-110 °C | A common and effective system. Good for many standard couplings. |
| Dioxane/H₂O | Polar aprotic/Polar | 80-100 °C | Often provides excellent results and can enhance the solubility of polar reagents. |
| DMF | Polar aprotic | 80-150 °C | A highly polar solvent that can be beneficial for challenging couplings, but may lead to side reactions at high temperatures. |
| THF/H₂O | Polar aprotic/Polar | 60-70 °C | Suitable for reactions at lower temperatures, but its low boiling point may limit its effectiveness for less reactive partners. |
A polar aprotic solvent system like Dioxane/H₂O is a recommended starting point for the coupling of this compound, as it can effectively solvate the polar sulfoxide group and the inorganic base.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
.
General workflow for Suzuki-Miyaura coupling.
Protocol 1: General Screening Conditions
-
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Solvent (e.g., Dioxane/H₂O, 4:1 v/v, 5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: For More Challenging Substrates
-
Materials:
-
Aryl chloride or sterically hindered aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Base (e.g., Cs₂CO₃, 3.0 mmol, 3.0 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
Ligand (e.g., XPhos, 0.06 mmol, 6 mol%)
-
Solvent (e.g., Toluene, 5 mL)
-
-
Procedure:
-
Follow the general setup procedure as described in Protocol 1.
-
Use a more active catalyst system, such as a combination of a palladium pre-catalyst and a bulky, electron-rich phosphine ligand.
-
Heat the reaction to a higher temperature (e.g., 110 °C).
-
The reaction time may need to be extended.
-
Follow the work-up and purification procedure as described in Protocol 1.
-
Troubleshooting and Potential Side Reactions
Protodeboronation
Arylboronic acids, especially those with electron-withdrawing groups, can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced with a C-H bond.[8] This can be minimized by:
-
Using a less aqueous solvent system or anhydrous conditions if possible.
-
Employing a boronic ester (e.g., a pinacol ester) of the sulfoxide-containing aryl group, which are generally more stable.
-
Carefully controlling the reaction temperature and time.
Oxidation of the Sulfoxide
The methylsulfinyl group may be susceptible to oxidation to the corresponding methylsulfonyl group under certain reaction conditions, particularly if oxidizing agents are present or if the reaction is run at high temperatures for extended periods in the presence of air. To mitigate this:
-
Ensure the reaction is performed under a strictly inert atmosphere.
-
Use degassed solvents.
-
Avoid excessively high temperatures and prolonged reaction times.
-
If oxidation is a persistent issue, consider synthesizing the corresponding biaryl sulfide via Suzuki-Miyaura coupling with (4-(methylthio)phenyl)boronic acid, followed by a selective oxidation to the sulfoxide.
Conclusion
This compound is a valuable and versatile building block for the synthesis of biaryl sulfoxides via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the electronic and coordinating effects of the methylsulfinyl group is essential for successful reaction optimization. Careful selection of the base and solvent system, along with an appropriate palladium catalyst and ligand combination, will enable high-yielding and selective transformations. By considering and mitigating potential side reactions such as protodeboronation and sulfoxide oxidation, researchers can effectively incorporate this important functional group into a wide range of complex molecules for applications in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic One-Pot Syntheses Utilizing (4-(Methylsulfinyl)phenyl)boronic Acid
Introduction: The Strategic Value of the (Methylsulfinyl)phenyl Moiety and One-Pot Efficiency
In the landscape of modern drug discovery and materials science, the sulfoxide functional group holds a privileged position. Its unique stereoelectronic properties—acting as a chiral auxiliary, a hydrogen bond acceptor, and a modulator of solubility and metabolic stability—make it a highly sought-after motif.[1] (4-(Methylsulfinyl)phenyl)boronic acid emerges as a critical building block, providing a direct route to introduce this valuable pharmacophore onto a wide array of molecular scaffolds. Boronic acids are indispensable tools in medicinal chemistry, primarily due to their utility in robust carbon-carbon and carbon-heteroatom bond-forming reactions like the Suzuki-Miyaura and Chan-Lam couplings.[2][3]
The efficiency of a synthetic route is paramount in research and development. One-pot synthesis, wherein reactants are subjected to successive chemical reactions in a single reactor, represents a cornerstone of green and efficient chemistry.[4] By circumventing the need for intermediate isolation and purification steps, one-pot protocols save time, reduce solvent waste, and can significantly improve overall yields.[5]
This guide provides in-depth technical protocols and mechanistic insights for leveraging this compound in powerful one-pot synthetic strategies. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to streamline the synthesis of complex molecules bearing the methylsulfinylphenyl group.
Part 1: One-Pot Sequential Borylation and Suzuki-Miyaura Cross-Coupling
Causality and Mechanistic Insight
This one-pot, two-step sequence is orchestrated through careful selection of catalysts and reaction conditions that are compatible with both transformations.
-
Miyaura Borylation: The first step involves the palladium-catalyzed coupling of an aryl halide (e.g., 1-bromo-4-(methylsulfinyl)benzene) with a boron source, typically bis(pinacolato)diboron (B₂Pin₂). The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent transmetalation with the diboron reagent and reductive elimination yields the aryl boronate ester and regenerates the Pd(0) catalyst. A weak base like potassium acetate (KOAc) is crucial for facilitating the transmetalation step.[5]
-
Suzuki-Miyaura Coupling: Upon formation of the boronate ester, the second aryl halide and a stronger aqueous base (e.g., K₂CO₃, LiOH) are introduced directly into the same vessel.[7] The base activates the boronate ester, forming a more nucleophilic "ate" complex. This complex readily undergoes transmetalation with the Pd(II) species generated from the oxidative addition of the second aryl halide, leading to the final cross-coupled product after reductive elimination.[6] The same palladium catalyst can often mediate both steps, though in some cases, a second charge of catalyst is beneficial.[7]
Visualizing the Workflow: One-Pot Borylation/Suzuki
Caption: Workflow for the one-pot borylation/Suzuki coupling.
Detailed Experimental Protocol: Synthesis of a Biaryl Sulfoxide
Objective: To synthesize 4'-(methylsulfinyl)-[1,1'-biphenyl]-4-carbonitrile in a one-pot procedure starting from 1-bromo-4-(methylsulfinyl)benzene and 4-bromobenzonitrile.
Materials:
-
1-bromo-4-(methylsulfinyl)benzene (1.0 mmol, 219 mg)
-
Bis(pinacolato)diboron (B₂Pin₂) (1.1 mmol, 279 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 22 mg)
-
Potassium acetate (KOAc) (1.5 mmol, 147 mg)
-
4-bromobenzonitrile (1.1 mmol, 200 mg)
-
Potassium carbonate (K₂CO₃), 2M aqueous solution (3.0 mmol, 1.5 mL)
-
1,4-Dioxane (5 mL)
Procedure:
-
Reaction Setup (Borylation): To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-bromo-4-(methylsulfinyl)benzene, B₂Pin₂, Pd(dppf)Cl₂, and KOAc.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Borylation Step: Heat the reaction mixture to 90 °C and stir for 2 hours. Monitor the conversion of the starting aryl bromide by TLC or GC-MS.
-
Suzuki Coupling Setup: After cooling the mixture to room temperature, add 4-bromobenzonitrile directly to the flask.
-
Add the 2M aqueous solution of K₂CO₃.
-
Suzuki Coupling Step: Heat the reaction mixture to 100 °C and stir vigorously for 4-16 hours, until the boronate ester intermediate is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Data Summary: One-Pot Suzuki Coupling Conditions
| Aryl Halide 1 (Ar¹-X) | Aryl Halide 2 (Ar²-X) | Catalyst (mol%) | Base 1 / Base 2 | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1-Bromo-4-(methylsulfinyl)benzene | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | KOAc / K₂CO₃ | Dioxane | 90 / 100 | 2 + 12 | 75-85 |
| 1-Bromo-4-(methylsulfinyl)benzene | 2-Chloropyridine | Pd(PPh₃)₄ (4) | KOAc / K₃PO₄ | DME | 85 / 95 | 2 + 16 | 65-75 |
| 1-Iodo-4-(methylsulfinyl)benzene | Methyl 4-bromobenzoate | Pd(OAc)₂/SPhos (2) | CsOAc / CsF | Toluene | 100 / 110 | 1 + 8 | 80-90 |
Note: Yields are estimates based on literature for similar transformations and are highly substrate-dependent.
Part 2: One-Pot Copper-Catalyzed Chan-Lam C-N Coupling
The Chan-Lam coupling provides a powerful and complementary method to palladium-catalyzed reactions for forming carbon-heteroatom bonds.[8] It typically involves the copper-catalyzed reaction of a boronic acid with an amine or alcohol to form aryl amines and ethers, respectively. A key advantage is that these reactions can often be run at room temperature and open to the air.[9]
Causality and Mechanistic Insight
The mechanism of the Chan-Lam coupling is complex and still debated, but it is generally accepted to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.[8]
-
Ligand Exchange/Transmetalation: The reaction begins with the interaction between the Cu(II) salt (e.g., Cu(OAc)₂) and the N-H or O-H nucleophile and the boronic acid. This can form a copper-amide/alkoxide and a copper-aryl species.
-
Oxidative Coupling: A proposed key step involves the formation of a high-valent Cu(III) intermediate bearing both the aryl group from the boronic acid and the heteroatom nucleophile.
-
Reductive Elimination: This Cu(III) intermediate undergoes reductive elimination to form the desired C-N or C-O bond, regenerating a lower-valent copper species (e.g., Cu(I)) which is then re-oxidized to Cu(II) by an oxidant (often atmospheric oxygen) to complete the catalytic cycle.[9] The presence of a base, such as pyridine or triethylamine, is often required to facilitate deprotonation of the nucleophile and promote catalyst turnover.
Visualizing the Mechanism: Chan-Lam C-N Coupling
Caption: Simplified catalytic cycle for the Chan-Lam C-N coupling.
Detailed Experimental Protocol: One-Pot Synthesis of an N-Aryl Sulfoxide
Objective: To synthesize N-(4-(methylsulfinyl)phenyl)morpholine via a one-pot Chan-Lam coupling.
Materials:
-
This compound (1.0 mmol, 184 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Copper(II) acetate (Cu(OAc)₂) (0.1 mmol, 18 mg)
-
Pyridine (2.0 mmol, 161 µL)
-
Dichloromethane (DCM) (10 mL)
-
Molecular sieves, 4 Å (approx. 500 mg)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a stir bar, add this compound, copper(II) acetate, and activated 4 Å molecular sieves.
-
Add DCM (10 mL) followed by morpholine and pyridine.
-
Reaction: Leave the flask open to the atmosphere (or attach a balloon filled with air) and stir the mixture vigorously at room temperature for 24-48 hours.
-
Monitoring: Follow the reaction progress by TLC, observing the consumption of the boronic acid.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst and molecular sieves. Wash the pad with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using an ethyl acetate/methanol gradient) to afford the desired N-aryl sulfoxide.
Part 3: Application in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are exceptionally powerful for building molecular complexity rapidly.[10][11] Boronic acids are valuable components in several MCRs, most notably the Petasis reaction (also known as the borono-Mannich reaction).
Conceptual Protocol: One-Pot Petasis Reaction
The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines.[12]
Reaction: An amine (e.g., piperidine) and an aldehyde (e.g., glyoxylic acid) are mixed in a suitable solvent (e.g., ethanol). This mixture forms a reactive iminium ion intermediate in situ. The addition of this compound then occurs. The nucleophilic carbon attached to the boron adds to the electrophilic iminium ion. A subsequent hydrolysis step during workup removes the boron moiety, yielding the final α-amino acid derivative. The entire sequence can be performed in a single pot.
Visualizing the MCR Workflow
Caption: Workflow for a one-pot Petasis multi-component reaction.
Relevance in Drug Discovery: The Fexinidazole Case Study
The importance of the methylsulfinylphenyl moiety is exemplified by Fexinidazole , the first all-oral treatment for both stages of human African trypanosomiasis (sleeping sickness).[13][14] Fexinidazole itself is a 5-nitroimidazole derivative containing a 4-(methylthio)phenoxymethyl group.[14] Its primary active metabolites in the body are the corresponding sulfoxide (M1) and sulfone (M2), which are crucial for its trypanocidal activity.[15] The sulfoxide metabolite, in particular, demonstrates potent activity against the parasite.[15]
While the reported industrial synthesis of fexinidazole does not use a one-pot boronic acid protocol, the biological significance of its sulfoxide metabolite underscores the value of developing efficient synthetic routes to molecules containing the (4-(methylsulfinyl)phenyl) group. The protocols described in this guide provide a direct and flexible platform for synthesizing novel analogs of fexinidazole and other bioactive molecules for structure-activity relationship (SAR) studies.
References
- 1. A Sulfoxide Reagent for One-Pot, Three-Component Syntheses of Sulfoxides and Sulfinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Mechanochemical Methods for One‐Pot Multistep Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medium.com [medium.com]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]
- 12. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fexinidazole - Wikipedia [en.wikipedia.org]
- 14. Synthesis and Introduction of Fexinidazole_Chemicalbook [chemicalbook.com]
- 15. Fexinidazole – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness | PLOS Neglected Tropical Diseases [journals.plos.org]
Application Note: Scale-Up Synthesis Considerations for Reactions with (4-(Methylsulfinyl)phenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: (4-(Methylsulfinyl)phenyl)boronic acid is a valuable reagent in modern synthetic chemistry, particularly for introducing the methylsulfinylphenyl moiety into complex molecules, a common structural motif in pharmacologically active compounds. While its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established at the bench scale, transitioning to pilot or manufacturing scale introduces significant challenges. These challenges are rooted not only in the general complexities of scaling up palladium-catalyzed processes but also in the specific chemical nature of the sulfoxide and boronic acid functional groups. This guide provides an in-depth analysis of the critical parameters, potential pitfalls, and robust strategies for the successful scale-up of reactions involving this reagent. We will explore the causality behind experimental choices, from reagent selection to final purification, to ensure a safe, efficient, and reproducible manufacturing process.
Physicochemical Properties and Key Stability Considerations
Understanding the inherent properties of this compound is the foundation for developing a scalable process. The molecule's reactivity is dictated by the interplay between the boronic acid and the sulfoxide group.
The sulfoxide functional group imparts specific characteristics:
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Polarity: The S=O bond is highly polar, which influences the solubility of the reagent and subsequent products in common organic solvents.
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Chirality: The sulfur atom is a stereocenter, making the molecule chiral.[1][2] While typically used as a racemate, this could be a consideration in asymmetric synthesis.
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Reactivity: The sulfoxide group is susceptible to both oxidation to a sulfone (SO₂) and reduction to a sulfide (S). These potential transformations must be considered when selecting reaction conditions, as they can lead to significant impurity formation.[3][4]
The boronic acid group also presents well-known stability issues:
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Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This is an equilibrium process and can affect reagent stoichiometry if not accounted for.
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Protodeboronation: This is a critical and common side reaction where the C-B bond is cleaved by a proton source, resulting in the formation of methyl phenyl sulfoxide.[5] This reaction is often competitive with the desired cross-coupling and is highly dependent on factors like pH, temperature, and water content.[5][6]
| Property | Value | Source |
| CAS Number | 166386-48-7 | [7] |
| Molecular Formula | C₇H₉BO₃S | [7] |
| Molecular Weight | 184.02 g/mol | [7] |
| Appearance | Off-white powder/solid | [8] |
| Melting Point | 165-166 °C | [7] |
| Solubility | Soluble in Methanol | [8] |
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is the most prominent application for this compound. A successful scale-up requires a firm grasp of its catalytic cycle, which consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10] Failures during scale-up often arise from unforeseen complexities in these palladium-catalyzed processes, which are sensitive to air, temperature, and mixing.[11]
References
- 1. Sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]
- 3. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. 4-(methylsulfinyl)phenylboronic acid - 166386-48-7 - Structure, Synthesis, Properties [organoborons.com]
- 8. 4-(METHYLSULFONYL)PHENYLBORONIC ACID | 149104-88-1 [m.chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
Troubleshooting & Optimization
Low yield in Suzuki coupling with (4-(Methylsulfinyl)phenyl)boronic acid
An internal review of the user's request has been completed. The user wants to create a technical support center with troubleshooting guides and FAQs for a specific chemistry problem: low yield in Suzuki coupling with (4-(Methylsulfinyl)phenyl)boronic acid.
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Confidence Score: 5/5
Mental Sandbox:
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Structure: I will structure the guide starting with a high-level "Troubleshooting Decision Tree" diagram to give users a quick overview. This will be followed by a series of detailed FAQs. Each FAQ will tackle a specific problem (e.g., "My yield is low, what's the first thing to check?"), explain the potential chemical reason (e.g., catalyst poisoning by sulfur), and provide concrete solutions with protocols.
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Causality ("The Why"): For catalyst poisoning, I won't just say "use a different ligand." I will explain why the sulfinyl group's lone pair of electrons can coordinate to the palladium center, blocking the active site, and how bulky, electron-rich ligands like Buchwald's SPhos or XPhos can sterically hinder this interaction and promote the desired catalytic turnover. This fulfills the "Expertise & Experience" requirement.
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Protocols: I will create a detailed, step-by-step protocol for a "Robust Suzuki Coupling with a Sulfur-Containing Substrate." This will include specific recommendations for catalyst pre-activation (if needed), reagent addition order, and inert atmosphere techniques, making the protocol "self-validating."
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Diagrams: The decision tree is a good start. I will also create a simplified diagram illustrating the palladium catalytic cycle and highlighting the specific step where sulfinyl group interference can occur (oxidative addition or transmetalation). This visual aid will be crucial for conveying complex mechanisms.
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Citations & References: I will perform targeted searches for papers specifically discussing Suzuki couplings of sulfur-containing heterocycles or aryl boronic acids. I will use these papers to back up claims about ligand choice, base selection, and catalyst poisoning, citing them directly in the text and compiling them at the end. For example, I'll search for "Suzuki coupling sulfur poisoning palladium," "ligand effects Suzuki sulfoxide," and "protodeboronation sulfinyl boronic acid."
Key Learnings from Sandbox:
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The core challenge is the dual nature of the substrate: it's a coupling partner but also a potential catalyst poison. The guide must be centered around mitigating this poisoning.
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Protodeboronation is a key side reaction that needs its own dedicated FAQ. The choice of base and solvent, particularly the presence of water, is critical here.
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Visual aids are essential. The decision tree will provide a high-level workflow, while a mechanistic diagram will explain the core chemical problem.
Strategically, this approach directly addresses all parts of the user's prompt. It uses a logical flow, explains the underlying science, provides actionable protocols, and backs everything up with citations and visual aids, fulfilling the E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) requirements. I will now proceed with generating the content based on this refined plan.# Technical Support Center: Suzuki Coupling with this compound
Welcome to the technical support hub for researchers navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving this compound. This guide is structured to provide direct, actionable solutions to common challenges, particularly low reaction yields. As Senior Application Scientists, we've designed this resource to explain the underlying chemical principles behind the troubleshooting steps, ensuring you can make informed decisions in your experimental design.
Troubleshooting Decision Tree
Before diving into specific FAQs, use this decision tree to quickly diagnose the most likely cause of your low yield and find the relevant section.
Caption: A flowchart to diagnose potential issues in the Suzuki coupling.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My reaction has stalled with starting materials remaining. Why is the sulfinyl group problematic?
Answer: The most probable cause is palladium catalyst poisoning by the sulfinyl group . Sulfur-containing functional groups, like sulfoxides, are known poisons for many transition metal catalysts, including palladium.[1][2]
The Chemistry Behind the Problem: The sulfur atom in the methylsulfinyl group possesses a lone pair of electrons. This lone pair can coordinate strongly to the palladium center of the catalyst. This coordination occupies an active site on the catalyst, preventing it from participating in the catalytic cycle (oxidative addition, transmetalation, reductive elimination), effectively "poisoning" or deactivating it.[3] This leads to a stalled reaction and low conversion rates.
Troubleshooting Steps:
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Select a Robust Ligand: The choice of phosphine ligand is the most critical factor. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. You need a ligand that can both stabilize the palladium center and sterically shield it to disfavor coordination with the sulfinyl group.
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Increase Catalyst Loading: As a straightforward but less elegant solution, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial poisoning by providing more active catalyst sites. However, this should be a secondary strategy to ligand optimization.
Recommended Ligands for Sulfur-Containing Substrates
| Ligand Type | Examples | Key Advantages |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky and electron-rich, promoting fast oxidative addition and reductive elimination.[7] |
| N-Heterocyclic Carbenes | IPr, IMes, PEPPSI-type | Strong σ-donors that form very stable palladium complexes, resistant to poisoning.[8] |
| Other Bulky Phosphines | Tri(tert-butyl)phosphine (P(t-Bu)₃) | Highly electron-donating and sterically demanding, effective for challenging couplings. |
FAQ 2: I'm using a good ligand, but the yield is still poor. What else could be inhibiting the catalyst?
Answer: If you've addressed ligand-based poisoning, consider other aspects of catalyst health and the reaction environment. The active Pd(0) species is sensitive and can be deactivated by other means.
The Chemistry Behind the Problem: The catalytic cycle relies on maintaining the palladium in its active Pd(0) state.[4][9] Oxygen can oxidize Pd(0) to inactive Pd(II) oxides. Similarly, impurities in reagents or solvents can act as poisons.[10] For Pd(II) precatalysts (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), inefficient reduction to Pd(0) will also result in low activity.
Troubleshooting Steps:
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Ensure Rigorous Inert Conditions: Oxygen is detrimental. Ensure your entire setup is thoroughly deoxygenated.
-
Use a Pre-formed Pd(0) Source or a Modern Precatalyst: Instead of relying on in-situ reduction of Pd(II) salts, which can be inconsistent, use a more reliable catalyst source.
-
Recommendation: Use Pd₂(dba)₃ as a Pd(0) source or, even better, use modern palladacycle precatalysts like SPhos-Pd-G2 or XPhos-Pd-G3. These are air-stable solids that efficiently generate the active Pd(0) species under the reaction conditions.[11]
-
-
Check Reagent and Solvent Purity: Impurities can poison the catalyst.[10] Use high-purity, anhydrous solvents. Ensure your aryl halide and base are free from contaminants.
FAQ 3: My starting boronic acid is gone, but I have low product yield and a new, non-polar spot on my TLC. What is happening?
Answer: This is a classic symptom of protodeboronation , a major side reaction where the C-B bond is cleaved and replaced by a C-H bond.[13][14] For your specific substrate, this would result in the formation of methyl phenyl sulfoxide.
The Chemistry Behind the Problem: Protodeboronation is the protonolysis of the carbon-boron bond.[13] This side reaction can be promoted by acidic or basic conditions and the presence of a proton source (like water).[15][16][17] Arylboronic acids with electron-withdrawing groups, like the methylsulfinyl group, can be more susceptible to this undesired pathway, which competes directly with the desired Suzuki coupling.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
Technical Support Center: (4-(Methylsulfinyl)phenyl)boronic acid in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming common challenges encountered during cross-coupling reactions involving (4-(Methylsulfinyl)phenyl)boronic acid. The unique electronic properties imparted by the methylsulfinyl group can lead to specific side reactions that require careful consideration of reaction parameters.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. We delve into the root causes of these problems and provide actionable solutions based on established chemical principles and field-proven insights.
Q1: I am observing significant formation of methyl phenyl sulfoxide, and my desired cross-coupled product yield is low. What is causing this, and how can I prevent it?
A1: This is a classic case of protodeboronation, a common and often frustrating side reaction in Suzuki-Miyaura couplings. [1] It involves the replacement of the boronic acid group with a hydrogen atom from a proton source in the reaction mixture.
Causality: The sulfoxide group is electron-withdrawing, which can make the carbon-boron bond more susceptible to cleavage.[2] This side reaction is often accelerated by the presence of water and strong bases, which are common components of Suzuki coupling conditions.[1][2] The mechanism can be complex and pH-dependent, but the net result is the consumption of your starting boronic acid, leading to reduced yields of the desired product.[1]
Recommended Solutions & Troubleshooting Steps:
-
Choice of Base: Opt for milder bases. Strong bases like sodium hydroxide can promote protodeboronation. Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), which are often effective while minimizing this side reaction.[2][3]
-
Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excessive water can exacerbate protodeboronation. Use anhydrous, degassed solvents and consider adding a minimal, controlled amount of water if required by your specific catalytic system.[2][4]
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Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), MIDA ester, or an organotrifluoroborate salt.[1][2][4][5] These derivatives are more resistant to premature protodeboronation and slowly release the active boronic acid species into the reaction mixture, keeping its concentration low and minimizing the side reaction.[1][4]
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Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help reduce the extent of protodeboronation.[2][4] Monitor your reaction closely by TLC or LC-MS to determine the optimal endpoint.
Q2: My reaction mixture is turning dark, and I'm isolating a significant amount of a symmetrical biaryl byproduct derived from the homocoupling of this compound. What's happening?
A2: You are observing oxidative homocoupling, another prevalent side reaction with arylboronic acids. This process leads to the formation of a symmetrical biaryl, in your case, 4,4'-bis(methylsulfinyl)-1,1'-biphenyl.
Causality: Homocoupling is often a palladium-catalyzed process that can occur under oxidative conditions.[6][7] The presence of oxygen in the reaction vessel can promote the formation of Pd(II) species that facilitate this unwanted reaction.[4] It can also be influenced by the choice of catalyst, ligands, and base.
Recommended Solutions & Troubleshooting Steps:
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Rigorous Degassing: The most critical step to prevent homocoupling is to ensure an oxygen-free environment.[4] Thoroughly degas your solvent by bubbling an inert gas (argon or nitrogen) through it for an extended period (15-30 minutes).[2][8] Assemble your reaction under a positive pressure of inert gas.
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Catalyst and Ligand Selection: Certain palladium catalysts and ligands are more prone to promoting homocoupling. If this is a persistent issue, consider screening different catalyst systems. For instance, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ might be a better choice than Pd(II) precatalysts that require in-situ reduction.[2]
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Control Stoichiometry: Ensure you are using the correct stoichiometry of your coupling partners. An excess of the boronic acid can sometimes favor homocoupling.
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Temperature Control: Elevated temperatures can sometimes increase the rate of homocoupling. Running the reaction at the lowest effective temperature can help minimize this byproduct.
Q3: My reaction is sluggish, and I'm getting a complex mixture of products. Could the sulfoxide group itself be interfering with the catalyst?
A3: Yes, the sulfur atom in the methylsulfinyl group can potentially interact with the palladium catalyst, although this is less common than protodeboronation or homocoupling.
Causality: Sulfur-containing compounds can sometimes act as catalyst poisons by coordinating to the palladium center and inhibiting its catalytic activity.[9] While the sulfoxide is generally less problematic than a thiol, this possibility should be considered, especially if you have ruled out other common issues.
Recommended Solutions & Troubleshooting Steps:
-
Ligand Choice: Employing bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can sometimes mitigate catalyst inhibition.[10][11] These ligands can form stable and highly active palladium complexes that are less susceptible to deactivation.
-
Catalyst Loading: A slight increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might be necessary to compensate for any partial catalyst deactivation. However, this should be done cautiously as higher catalyst concentrations can sometimes lead to more side reactions.
-
Alternative Cross-Coupling Methods: If Suzuki-Miyaura coupling proves consistently problematic, consider alternative cross-coupling reactions that might be more tolerant of the sulfoxide functionality.
Frequently Asked Questions (FAQs)
Q: How should I store this compound to ensure its stability?
A: Like many boronic acids, this compound should be stored in a cool, dry place, preferably in a desiccator under an inert atmosphere (argon or nitrogen). Exposure to moisture and air can lead to gradual degradation. For long-term storage, refrigeration is recommended.
Q: Is it necessary to use a glovebox for setting up reactions with this boronic acid?
A: While a glovebox provides the ideal inert environment, it is not strictly necessary for successful reactions. You can achieve a sufficiently oxygen-free atmosphere using standard Schlenk line techniques. This involves using flame-dried glassware and performing multiple cycles of evacuating the reaction vessel and backfilling with an inert gas.[4]
Q: Can I use this compound in other types of cross-coupling reactions?
A: Yes, while this guide focuses on Suzuki-Miyaura coupling, this boronic acid can potentially be used in other palladium-catalyzed cross-coupling reactions, such as the Heck or Stille reactions, although reaction conditions would need to be optimized accordingly.
Visualizing Side Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura pathway alongside the common protodeboronation and homocoupling side reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
Purification of crude product from (4-(Methylsulfinyl)phenyl)boronic acid reactions
Technical Support Center: Purification of (4-(Methylsulfinyl)phenyl)boronic acid
Welcome to the dedicated technical support center for the purification of crude products from reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile building block. The inherent properties of the sulfoxide and boronic acid functionalities can present unique purification hurdles. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compound with high purity.
Introduction: The Purification Challenge
This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. However, its purification is often complicated by several factors:
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Polarity: The presence of both a sulfoxide and a boronic acid group imparts significant polarity, which can lead to difficulties in standard chromatographic separations.
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Formation of Boroxines: Like other boronic acids, this compound can reversibly form a cyclic anhydride known as a boroxine through dehydration.[1][2] This equilibrium between the monomeric boronic acid and the trimeric boroxine can complicate analysis and purification.[3][4]
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Protodeboronation: The carbon-boron bond can be susceptible to cleavage under certain conditions, particularly in the presence of acid or base, leading to the formation of methyl phenyl sulfoxide as a significant impurity.[5][6]
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Oxidation: The sulfoxide moiety can be sensitive to oxidation, potentially leading to the corresponding sulfone byproduct, (4-(methylsulfonyl)phenyl)boronic acid.
This guide will address these challenges with practical, field-proven solutions.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your purification workflow.
Issue 1: My crude NMR shows a complex mixture of my desired product and what appears to be a trimer. How do I simplify this for purification?
This is a classic case of boroxine formation. Boronic acids exist in equilibrium with their corresponding boroxines, which are cyclic trimers formed by the loss of three water molecules.[3][7]
Causality: The equilibrium between the boronic acid and boroxine is influenced by the concentration of water. In anhydrous conditions or upon heating, the equilibrium shifts towards the boroxine.[4]
Solution: Hydrolysis of the Boroxine
The most straightforward approach is to convert the boroxine back to the monomeric boronic acid by adding water.
Experimental Protocol: Boroxine Hydrolysis
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Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, THF).
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Add a small amount of water (approximately 5-10% v/v) to the solution.
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Stir the mixture at room temperature for 1-2 hours.
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Monitor the conversion by TLC or LC-MS to confirm the disappearance of the less polar boroxine spot and the appearance of the more polar boronic acid spot.
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Once the conversion is complete, proceed with your intended purification method.
Issue 2: I am having difficulty separating my product from highly polar impurities using standard silica gel chromatography.
The high polarity of this compound can cause it to streak or adhere strongly to silica gel, leading to poor separation and recovery.[8][9]
Causality: The acidic nature of the boronic acid and the polar sulfoxide group lead to strong interactions with the silanol groups on the surface of the silica gel.
Solution 1: Modified Eluent System
Adding a modifier to your eluent can help to mitigate the strong interactions with the silica gel.
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Acidic Modifier: Adding a small amount of acetic acid (0.1-1%) to your eluent can help to protonate the silanol groups, reducing their interaction with the boronic acid.
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Basic Modifier: In some cases, a small amount of a basic modifier like triethylamine or aqueous ammonia can be effective, but caution is advised as it can promote protodeboronation.[8][10]
Solution 2: Alternative Stationary Phases
If modifying the eluent is insufficient, consider using a different stationary phase.
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Reversed-Phase Chromatography (C18): This is often a more suitable technique for polar compounds. A typical eluent system would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA).[9][11]
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Neutral or Basic Alumina: For compounds that are sensitive to the acidic nature of silica, alumina can be a good alternative.[8]
Table 1: Recommended Chromatographic Conditions
| Stationary Phase | Eluent System | Modifier (if needed) |
| Silica Gel | Dichloromethane/Methanol or Ethyl Acetate/Hexane | 0.1-1% Acetic Acid |
| C18 Silica | Water/Acetonitrile or Water/Methanol | 0.1% Formic Acid or 0.1% TFA |
| Neutral Alumina | Dichloromethane/Methanol or Ethyl Acetate/Hexane | None |
Issue 3: My final product is contaminated with methyl phenyl sulfoxide. How can I remove this impurity?
The presence of methyl phenyl sulfoxide indicates that protodeboronation has occurred. This side reaction is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[5][12]
Causality: Protodeboronation can be promoted by acidic or basic conditions, elevated temperatures, and the presence of water.[6][13]
Solution: Purification by Acid-Base Extraction
This method leverages the acidic nature of the boronic acid to separate it from the neutral protodeboronated impurity.[14]
Experimental Protocol: Acid-Base Extraction
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Dissolve the crude product in an organic solvent such as ethyl acetate or diethyl ether.
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Extract the organic solution with a mild aqueous base (e.g., 1 M sodium carbonate or sodium bicarbonate solution). The boronic acid will deprotonate and move into the aqueous layer, while the neutral methyl phenyl sulfoxide will remain in the organic layer.
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Separate the aqueous layer and wash it with fresh organic solvent to remove any residual impurity.
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Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl. The protonated boronic acid will precipitate out of the solution or can be extracted back into an organic solvent.
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If the product precipitates, filter the solid, wash with cold water, and dry under vacuum.
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If extracting, separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: Can I use recrystallization to purify this compound?
Yes, recrystallization can be an effective purification method, especially for removing less polar impurities.[8][10]
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Solvent Selection: A good starting point for solvent screening is a mixed solvent system. Dissolve the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol, or water) and then slowly add a less polar anti-solvent (e.g., hexanes, heptane, or toluene) until turbidity is observed. Allow the solution to cool slowly to promote crystal formation.
Q2: How can I confirm the purity of my final product?
A combination of analytical techniques is recommended for purity assessment.
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NMR Spectroscopy (¹H and ¹¹B): ¹H NMR is essential for confirming the structure and identifying organic impurities. ¹¹B NMR can be used to observe the boronic acid and any boroxine present.
-
LC-MS: Liquid chromatography-mass spectrometry is a powerful tool for detecting and quantifying impurities, even at low levels.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can provide accurate quantification of purity.[11]
Q3: My boronic acid appears to be decomposing upon storage. What are the best storage conditions?
Boronic acids can be sensitive to air and moisture.
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Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator or freezer to minimize degradation.
Visualization of Purification Workflow
The following diagram illustrates a decision-making workflow for the purification of crude this compound.
Caption: Decision tree for purification strategy.
References
- 1. Boroxine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. waters.com [waters.com]
- 12. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Suzuki Reactions with Sulfoxide-Containing Substrates
Welcome to the technical support center for overcoming challenges associated with the sulfoxide group in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your research. This guide is structured to help you diagnose issues, understand the underlying chemistry, and implement effective solutions in your laboratory.
Part 1: Understanding the Challenge - Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the interaction between sulfoxides and palladium catalysts.
Q1: How exactly does a sulfoxide group "poison" a palladium catalyst?
A: Catalyst poisoning by sulfoxides is primarily due to the strong coordination of the sulfur or oxygen atom to the palladium center. The palladium catalyst's activity relies on its ability to cycle between Pd(0) and Pd(II) oxidation states and have vacant coordination sites available for oxidative addition and transmetalation.[1][2]
A sulfoxide group can act as a strong Lewis base and bind to the electron-deficient palladium center. This coordination can occur in several ways:
-
Direct Coordination to Pd(0): The sulfoxide can coordinate to the active Pd(0) species, stabilizing it excessively. This reduces the catalyst's propensity to undergo oxidative addition with the aryl halide, effectively stalling the catalytic cycle at its very first step.
-
Formation of Stable Pd(II) Adducts: After oxidative addition, the sulfoxide can coordinate to the resulting Pd(II) intermediate. This can form a stable, off-cycle palladacycle that is reluctant to proceed to transmetalation or reductive elimination.
The strength of this coordination is the root cause of the deactivation. Unlike more labile solvent molecules, the sulfoxide can act as a tightly bound, non-productive ligand.[3]
Q2: Is the sulfoxide group always a poison? I've seen papers where it's used as the leaving group.
A: This is an excellent and crucial question. The sulfoxide group has a dual nature in modern cross-coupling chemistry. While it can act as a poisoning agent when it is an "innocent" functional group on a substrate (e.g., on an aryl halide), recent advancements have leveraged its properties to use it as an electrophilic leaving group via C–S bond activation.[4][5]
-
As a Poison: The sulfoxide is not intended to participate in the reaction. The primary leaving group is a halide (Br, I, Cl) or a triflate. In this context, the sulfoxide's coordination to palladium is an undesirable side reaction that inhibits the main catalytic cycle.
-
As a Leaving Group (C-S Activation): In these specialized reactions, a specific catalyst system, often involving N-heterocyclic carbene (NHC) ligands, is used to intentionally cleave the C–S bond.[4][6] The reaction is designed to proceed through oxidative addition of the palladium catalyst into the C–S bond of the sulfoxide. In this case, the sulfoxide is not a poison but a reactive partner.
Understanding the goal of your synthesis is key to determining whether the sulfoxide is a feature or a bug. This guide focuses primarily on the first scenario, where the sulfoxide is a potentially poisoning substituent.
Q3: What are the typical symptoms of catalyst poisoning by a sulfoxide in my reaction?
A: The observable symptoms in your experiment can range from subtle to dramatic:
-
Complete Lack of Reactivity: The most common symptom is that the reaction simply does not proceed, and you recover your starting materials unchanged.
-
Low and Stagnant Conversion: The reaction may start but quickly plateaus at a low conversion rate. This suggests the catalyst is active initially but is rapidly deactivated.
-
Increased Side Reactions: When the desired cross-coupling pathway is inhibited, side reactions can become more prominent. You might observe significant homocoupling of the boronic acid to form a biaryl byproduct or proto-deboronation of the boronic acid.[7] These are often signs that the catalyst is either deactivated or the catalytic cycle is severely disrupted.
-
Formation of Palladium Black: The precipitation of palladium metal (black powder) is a visual indicator of catalyst decomposition. Strong coordination by poisons can destabilize the catalytic species, leading to aggregation and precipitation of inactive Pd(0).[8]
Q4: My protocol uses DMSO as a solvent. How can a sulfoxide be both a solvent and a poison?
A: This is a paradox that highlights the importance of concentration and binding affinity. Dimethyl sulfoxide (DMSO) is indeed a sulfoxide, but its role as a bulk solvent is different from that of an intramolecular coordinating group.
While DMSO can coordinate to palladium, this binding is generally reversible and in vast excess, it acts as a polar aprotic medium that can facilitate the reaction.[9][10] However, when a sulfoxide is part of the substrate molecule itself, it can coordinate in an intramolecular fashion . This "chelating" effect leads to a much more stable and less reactive complex compared to the transient coordination of solvent molecules. The proximity of the sulfoxide to the reaction center dramatically increases its effective concentration, leading to catalyst inhibition where DMSO as a solvent would not.[11]
Part 2: Troubleshooting Guide for Sulfoxide-Containing Substrates
This section provides a structured approach to diagnosing and solving common problems.
Scenario 1: Low or No Conversion
Q: My Suzuki reaction with a sulfoxide-containing aryl halide is sluggish or fails completely. What are the first troubleshooting steps?
A: A failed reaction requires a systematic approach. The key is to use a catalyst system robust enough to overcome the inhibitory effect of the sulfoxide.
-
Re-evaluate Your Ligand: This is the most critical variable. Standard, less electron-rich ligands like triphenylphosphine (PPh₃) are often insufficient. You need to increase the electron density and steric bulk around the palladium center.
-
Why? Bulky, electron-rich ligands accelerate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[12] They promote the formation of a highly reactive, coordinatively unsaturated L-Pd(0) species that is less susceptible to being trapped by the sulfoxide.
-
Action: Switch to a modern, specialized ligand. Buchwald-type biaryl phosphine ligands are the gold standard here.
-
-
Choose the Right Palladium Source: The choice of palladium pre-catalyst matters. Using a simple salt like Pd(OAc)₂ or PdCl₂ requires an in situ reduction to the active Pd(0) state, which can be inefficient and a source of failure.
-
Why? Modern palladacycle pre-catalysts (e.g., G2, G3, G4 pre-catalysts) are designed to cleanly and efficiently generate the active L-Pd(0) species under mild conditions, ensuring the catalyst gets a "clean start" before it can be poisoned.[10]
-
Action: Use a well-defined pre-catalyst, such as SPhos Pd G3 or XPhos Pd G4.
-
-
Check Your Base and Solvent: A stronger, non-coordinating base can be beneficial.
-
Why? Strong bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃, as they can accelerate the transmetalation step.[7] The solvent should be rigorously anhydrous (unless using aqueous conditions) and deoxygenated, as water and oxygen can contribute to catalyst deactivation and side reactions.[7][13]
-
Action: Consider switching to K₃PO₄. Ensure your solvent is freshly distilled or from a sealed bottle and that the reaction mixture is thoroughly degassed before adding the catalyst.
-
Scenario 2: Significant Byproduct Formation
Q: I'm seeing a lot of boronic acid homocoupling and starting material dehalogenation. Is the sulfoxide causing this?
A: Indirectly, yes. These side reactions are classic symptoms of a struggling catalytic cycle.
-
Homocoupling: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen and Pd(II) species that are not efficiently entering the main catalytic cycle.[7] If your active Pd(0) catalyst is being trapped by the sulfoxide, any Pd(II) source present can preferentially drive this side reaction.
-
Dehalogenation: The replacement of the halide on your starting material with a hydrogen atom can also occur when the catalytic cycle is disrupted.
Action: The solution is the same as for low conversion: improve the efficiency of the main catalytic cycle. By using a more active catalyst/ligand combination, you favor the desired cross-coupling pathway, which kinetically outcompetes the side reactions.
Part 3: Strategic Solutions & Experimental Protocols
This section provides concrete recommendations and step-by-step procedures.
Strategy 1: Advanced Ligand Selection
The choice of ligand is paramount. For substrates containing potentially coordinating groups like sulfoxides, the go-to choices are sterically hindered, electron-rich biaryl phosphines or N-heterocyclic carbenes (NHCs).
| Ligand Class | Examples | Key Advantages | Citation |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | High activity for challenging substrates, promotes fast reductive elimination, commercially available as stable palladacycle pre-catalysts. | [10][14] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI-type catalysts | Strong σ-donors, form very stable palladium complexes, highly effective for C-S activation and coupling of less reactive chlorides. | [6][15] |
| Organosulfur Ligands | Thioether-based ligands | Can offer high thermal stability and insensitivity to air and moisture, acting as viable alternatives to phosphines. | [16][17] |
Visualization 1: Mechanism of Catalyst Poisoning
The following diagram illustrates how a sulfoxide can trap the palladium catalyst in an inactive, off-cycle state, thereby inhibiting the productive Suzuki-Miyaura cycle.
Caption: The sulfoxide group can trap the Pd(II) intermediate, forming a stable off-cycle complex.
Protocol 1: General Method for Suzuki Coupling of a Sulfoxide-Containing Aryl Bromide
This protocol employs a modern Buchwald-type pre-catalyst and ligand system designed for challenging substrates.
Materials:
-
Sulfoxide-containing aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, anhydrous)
-
Water (0.5 mL, degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the sulfoxide-containing aryl bromide, arylboronic acid, and K₃PO₄.
-
Add the SPhos Pd G3 precatalyst to the flask.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Stir the reaction mixture vigorously at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the combined organic filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization 2: Troubleshooting Workflow
This decision tree provides a logical workflow for troubleshooting a failed or low-yielding Suzuki reaction involving a sulfoxide substrate.
Caption: A systematic workflow for troubleshooting difficult Suzuki couplings.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Organosulphur and related ligands in Suzuki–Miyaura C–C coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (4-(Methylsulfinyl)phenyl)boronic acid Synthesis
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and in-depth answers to frequently asked questions (FAQs) concerning the optimization of reaction temperature and time for the synthesis of (4-(Methylsulfinyl)phenyl)boronic acid and its use in cross-coupling reactions. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to resolve challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My synthesis is resulting in a low yield. How do I begin troubleshooting the reaction temperature and time?
A: A low yield is the most common challenge and is often directly linked to suboptimal temperature and time. These two parameters are interdependent and control the reaction kinetics versus the rate of degradation or side-product formation.
-
Insufficient Temperature/Time: If the reaction has not reached completion, it is likely due to insufficient thermal energy or duration. The catalytic cycle for boronic acid synthesis or subsequent cross-coupling reactions, which involves steps like oxidative addition and reductive elimination, has an activation energy barrier that must be overcome.[1][2] A temperature that is too low will result in a sluggish reaction that does not consume the limiting reagent.
-
Excessive Temperature/Time: Conversely, excessive heat or prolonged reaction times can be detrimental. Boronic acids, including this compound, are susceptible to thermal degradation.[1][3] Key side reactions that are accelerated by heat include:
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[1] It is often promoted by residual water or harsh basic conditions, which are exacerbated at higher temperatures.[1][3]
-
Homocoupling: The formation of a biaryl product from two molecules of the boronic acid can occur, particularly in the presence of oxygen, and can be accelerated by heat.[2]
-
Catalyst Decomposition: Palladium catalysts can degrade at excessively high temperatures, reducing their activity and leading to an incomplete reaction.[1]
-
A systematic approach, such as a Design of Experiments (DoE), is the most efficient way to identify the optimal balance.[4][5]
Q2: What is a reliable starting point for temperature and time when synthesizing or using this compound in a Suzuki-Miyaura coupling?
A: For most palladium-catalyzed Suzuki-Miyaura reactions involving arylboronic acids, a good empirical starting point is a reaction temperature between 80 °C and 110 °C .[1][6] A common initial reaction time to screen is 2 to 4 hours .
It is critical to monitor the reaction's progress. Do not simply run the reaction for a fixed time without analysis. Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for tracking the consumption of your starting materials and the appearance of the desired product and any impurities.[6][7][8] This data will provide the basis for further optimization.
Q3: I'm observing a significant amount of a byproduct that appears to be the de-boronated starting material. Is this related to temperature?
A: Yes, this is a classic sign of protodeboronation, and it is highly dependent on temperature. As mentioned, this side reaction replaces the -B(OH)₂ group with a hydrogen atom, effectively destroying your nucleophile.[1]
The mechanism is often facilitated by sources of protons (like water) and base. At elevated temperatures, the rate of this undesired pathway can increase significantly, competing with the desired cross-coupling reaction.[3] If you observe significant protodeboronation, consider the following adjustments:
-
Lower the Reaction Temperature: Screen a range of lower temperatures (e.g., in 10 °C increments from your current setting) to find a point where the cross-coupling proceeds efficiently but protodeboronation is minimized.
-
Reduce Reaction Time: Once the limiting reagent is consumed (as determined by LC-MS or TLC), stop the reaction. Unnecessarily long reaction times at high temperatures provide more opportunity for product and starting material degradation.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents and maintain a robust inert atmosphere (Argon or Nitrogen) to minimize the presence of water, which can facilitate this side reaction.[1][9]
Q4: How can I systematically screen for the optimal temperature and time?
A: A one-factor-at-a-time (OFAT) approach is often inefficient because it can miss synergistic effects between variables.[4][5] A more robust method involves a two-stage optimization.
Stage 1: Temperature Screening. Set up a series of parallel reactions at a fixed, reasonable time (e.g., 3 hours). Vary the temperature across a sensible range, for instance, 70°C, 80°C, 90°C, 100°C, and 110°C. Analyze the yield and purity of each reaction to identify the most promising temperature.
Stage 2: Time Course Study. Using the optimal temperature identified in Stage 1, run a single, larger reaction. Withdraw aliquots at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes). Quench and analyze each aliquot by LC-MS or HPLC to generate a time-course profile. The optimal reaction time is the point at which the product concentration plateaus and before significant byproduct formation begins.
This systematic approach provides a clear data-driven basis for your final protocol.
Optimization Data Summary
The following table illustrates a hypothetical outcome of a temperature and time optimization study for a Suzuki-Miyaura coupling reaction using this compound.
| Trial | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Key Observation |
| 1 | 80 | 2 | 65 | 98 | Incomplete conversion of starting material. |
| 2 | 80 | 4 | 82 | 97 | Good conversion, minimal byproducts. |
| 3 | 80 | 8 | 84 | 91 | Marginal yield increase, more impurities. |
| 4 | 100 | 2 | 91 | 95 | High yield, slight increase in protodeboronation. |
| 5 | 100 | 4 | 90 | 85 | Significant increase in byproducts. |
| 6 | 110 | 2 | 85 | 75 | Catalyst/reagent degradation observed. |
Data is illustrative and intended for instructional purposes.
Visual Workflow for Optimization
The diagram below outlines a logical workflow for systematically optimizing reaction temperature and time.
Caption: Workflow for systematic optimization of reaction temperature and time.
Experimental Protocol: Temperature and Time Optimization
This protocol describes a method for optimizing the Suzuki-Miyaura coupling of an aryl halide with this compound.
1. Reagent and Glassware Preparation:
-
Oven-dry all reaction vials and magnetic stir bars.[9]
-
Ensure all reagents, including the aryl halide, this compound, base (e.g., K₃PO₄), and palladium catalyst, are of high purity.[9]
-
Use anhydrous, degassed solvents (e.g., Dioxane/H₂O 10:1).[1][6]
2. Reaction Setup (Example for one vial):
-
To an oven-dried reaction vial containing a stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered base (2.0–3.0 equiv).[6]
-
Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[1][6]
-
Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[6]
-
Add the degassed solvent via syringe.
3. Temperature Screening:
-
Prepare five identical reaction vials as described above.
-
Place each vial in a separate well of a pre-heated heating block set to 70°C, 80°C, 90°C, 100°C, and 110°C, respectively.
-
Allow the reactions to stir vigorously for a fixed time (e.g., 3 hours).
4. Reaction Workup and Analysis (for each vial):
-
After the specified time, cool the reactions to room temperature.
-
Dilute a small aliquot with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS to determine the ratio of product to starting material and identify major byproducts.
-
Based on the analysis, perform a full workup on the most promising reactions: dilute with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Determine the crude yield and purity to identify the optimal temperature.
5. Time-Course Study:
-
Set up a new, larger-scale reaction using the optimal temperature determined in the previous step.
-
Once the reaction reaches the target temperature, withdraw small aliquots at set time intervals (e.g., every 30 minutes for 4 hours).
-
Immediately quench each aliquot by diluting it in a vial containing cold solvent.
-
Analyze each quenched aliquot by a quantitative method (e.g., HPLC or LC-MS with an internal standard) to determine the concentration of the product over time.
-
The optimal time is the point where product formation plateaus.
By following this structured approach, you can confidently determine the ideal reaction temperature and time to maximize the yield and purity of your desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
Homocoupling of (4-(Methylsulfinyl)phenyl)boronic acid and how to prevent it
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired homocoupling of (4-(Methylsulfinyl)phenyl)boronic acid during cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and ensure the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
This section directly addresses the most common issues encountered in the lab.
Q1: I'm observing a significant biaryl byproduct, 4,4'-bis(methylsulfinyl)-1,1'-biphenyl, in my Suzuki-Miyaura reaction. What's causing this?
A1: You are observing the product of an undesired side reaction called oxidative homocoupling (or dimerization). In this process, two molecules of your this compound couple with each other instead of with your intended aryl halide partner. This is a common issue, particularly with electron-deficient boronic acids like the one you are using, as the methylsulfinyl group is electron-withdrawing.[1][2] The primary culprit for this reaction is often the presence of dissolved oxygen in your reaction mixture.[3][4][5]
Q2: Why is this compound particularly susceptible to homocoupling?
A2: The electron-withdrawing nature of the methylsulfinyl group makes the boron atom more electrophilic and the aryl group more susceptible to certain side reactions. Research has shown that electron-deficient arylboronic acids are more prone to homocoupling.[1][2] This electronic property can influence the kinetics of the catalytic cycle, sometimes favoring the homocoupling pathway over the desired cross-coupling, especially under suboptimal conditions.
Q3: My reaction yield is low, and I suspect homocoupling is the main problem. What are the first things I should check?
A3: When troubleshooting low yields where homocoupling is suspected, start with the most likely causes:
-
Oxygen Contamination: This is the most critical factor. Ensure your solvents are rigorously degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[4][5][6] The reaction of the Pd(0) catalyst with oxygen is a key initiator of the homocoupling mechanism.[3][7]
-
Catalyst State: If you are using a Pd(II) precatalyst (like Pd(OAc)₂), its reduction to the active Pd(0) state can be inefficient and may be initiated by the homocoupling of two boronic acid molecules.[4][8]
-
Reagent Purity: Verify the purity and stability of your boronic acid. Boronic acids can degrade over time.
Q4: Can the choice of base influence the extent of homocoupling?
A4: Yes, the base plays a crucial role. While necessary for the transmetalation step of the desired Suzuki coupling, a very strong base or the presence of excess hydroxide can sometimes promote side reactions. For electron-deficient boronic acids, using milder bases like K₃PO₄ or Cs₂CO₃ can be beneficial in optimizing the selectivity towards the cross-coupled product.[6][9]
Understanding the Mechanism of Homocoupling
To effectively prevent homocoupling, it is essential to understand how it occurs. The most well-established mechanism is mediated by palladium and molecular oxygen.[3][7][10]
The process begins when the active Pd(0) catalyst reacts with dissolved oxygen in the solvent to form a palladium peroxo complex, (η²-O₂)PdL₂. This highly reactive species readily interacts with the electron-deficient boronic acid. The oxophilic nature of the boron atom leads to coordination with an oxygen atom of the peroxo ligand. This adduct then reacts with a second molecule of the boronic acid, leading through a series of steps including transmetalation and reductive elimination to form the homocoupled biaryl product and regenerate a palladium species that can re-enter a catalytic cycle.[3][7]
A secondary pathway can occur, especially when using Pd(II) precatalysts. Here, the Pd(II) species can react stoichiometrically with two molecules of the boronic acid to produce the biaryl product and Pd(0).[4][8] While this generates the active catalyst for the desired Suzuki reaction, it consumes your starting material to form the byproduct.
Caption: Oxygen-mediated catalytic cycle for boronic acid homocoupling.
Troubleshooting and Prevention Guide
Here, we provide detailed, field-proven strategies to suppress the homocoupling of this compound.
Issue 1: Pervasive Oxygen Contamination
This is the most impactful variable to control. Standard inerting procedures are often insufficient.
Solution: Rigorous Deoxygenation
Subsurface sparging with an inert gas (purging the solvent by bubbling the gas through it) is a highly effective method to remove dissolved oxygen.[4]
Protocol: Subsurface Sparge Deoxygenation
-
Setup: Assemble your reaction flask containing the this compound, your coupling partner, the base, and a stir bar. Seal the flask with a septum.
-
Inerting: Insert a long needle connected to an inert gas (Argon or Nitrogen) line, ensuring the tip is below the surface of the solvent. Insert a second, shorter needle to act as a vent.
-
Sparging: Bubble the inert gas through the solution at a moderate rate while stirring for 20-30 minutes. For larger volumes, extend this time.
-
Catalyst Addition: After sparging, remove the vent needle first, then the gas inlet needle to maintain a positive pressure of inert gas. Add the palladium catalyst (and ligand, if separate) as a solid or a freshly prepared, degassed solution under this positive pressure.
-
Execution: Proceed with heating the reaction as planned. Maintain the inert atmosphere throughout the reaction.
| Deoxygenation Method | Typical Application | Relative Effectiveness |
| Subsurface Sparge | Most reaction scales | Very High |
| Freeze-Pump-Thaw | Small scale, sensitive reactions | Highest |
| Blanketing | Maintaining inert atmosphere | Low (for initial O₂ removal) |
Issue 2: Inefficient Pre-catalyst Reduction
Using Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can trigger homocoupling as the initial reduction step to Pd(0).[8]
Solution 1: Use a Pd(0) Source
Using a catalyst that is already in the active Pd(0) state, such as Pd(PPh₃)₄, can bypass this problematic initiation step. However, be aware that these catalysts can be less stable to air and storage.
Solution 2: Add a Mild Reducing Agent
The addition of a mild reducing agent can facilitate the smooth reduction of the Pd(II) precatalyst to Pd(0) without consuming the boronic acid. This strategy has been shown to nearly eliminate homocoupling.[4][11]
Recommended Agent: Potassium Formate (HCO₂K)
-
Protocol: Add 0.1 to 0.5 equivalents (relative to the catalyst) of potassium formate to your reaction mixture before adding the palladium precatalyst. The formate anion acts as a reductant for Pd(II), minimizing its concentration in the mixture without interfering with the main catalytic cycle.[4][11]
Issue 3: Suboptimal Reaction Parameters
The choice of ligand, base, and temperature can tip the balance between the desired cross-coupling and the undesired homocoupling.
Solution: Strategic Selection of Ligands and Conditions
-
Ligands: For challenging couplings involving electron-deficient partners, bulky and electron-rich phosphine ligands are often superior. They accelerate the rate-limiting reductive elimination step of the cross-coupling cycle, outcompeting the homocoupling pathway. Ligands like dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) have proven effective in obtaining good yields of cross-coupled products while suppressing homocoupling.[1][12]
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate decomposition pathways. Monitor your reaction closely and use the lowest temperature that provides a reasonable reaction rate (typically 80–110 °C).[6]
-
Order of Addition: A useful technique is to pre-heat the mixture of the aryl halide, base, and catalyst before adding the boronic acid.[5] This ensures an active Pd(0) catalyst is present and ready for oxidative addition with the aryl halide, making the cross-coupling pathway more kinetically favorable upon introduction of the boronic acid.
Caption: Troubleshooting workflow for preventing boronic acid homocoupling.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for (4-(Methylsulfinyl)phenyl)boronic acid Reactions
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with (4-(Methylsulfinyl)phenyl)boronic acid. This resource provides in-depth troubleshooting advice and detailed protocols to address the common challenge of removing residual boron-containing impurities from reaction mixtures. Given that arylboronic acids are sometimes considered potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs), their effective removal is of critical importance.[1][2]
This guide is structured as a series of frequently asked questions (FAQs) that directly tackle experimental challenges, providing not just procedural steps but also the underlying chemical principles to empower you to adapt and troubleshoot your specific system.
Frequently Asked Questions & Troubleshooting Guide
Q1: After my cross-coupling reaction, I see persistent impurities related to my boronic acid starting material. What are these, and why are they difficult to remove?
A: Residual impurities from this compound typically fall into three categories:
-
Unreacted Starting Material: The most common impurity is simply the boronic acid you started with. Its high polarity, conferred by both the sulfoxide and the boronic acid moieties, can make it behave chromatographically similarly to other polar reaction components.
-
Homocoupling Byproducts: Palladium(II) species in your reaction can mediate the homocoupling of the boronic acid to form a symmetrical biaryl.[3] Rigorous exclusion of oxygen, for example, by a nitrogen sparge, is crucial to suppress this side reaction.[3]
-
Boroxines (Anhydrides): Boronic acids have a propensity to dehydrate and form cyclic trimers called boroxines.[4] These species exist in equilibrium with the monomeric acid and can complicate analysis by NMR and chromatography.
The primary challenge in removing these impurities stems from their unique chemical nature. Boronic acids are Lewis acids that can interact strongly with silica gel, leading to streaking, poor separation, and even decomposition on the column.[5][6] Their acidic character (pKa ≈ 4-10) and ability to form complexes require tailored purification strategies.[7]
Q2: What is the most straightforward, first-pass method for removing a significant amount of this compound after a reaction?
A: For products that are stable to basic conditions, a liquid-liquid acid-base extraction is the most effective and simplest initial purification step.[8] The principle lies in exploiting the acidic nature of the boronic acid group.
Causality: By washing your organic reaction mixture with an aqueous basic solution (e.g., 1-2 M NaOH), you deprotonate the boronic acid (R-B(OH)₂) to form the corresponding boronate salt (R-B(OH)₃⁻).[9] This salt is highly water-soluble and will partition into the aqueous layer, leaving your neutral organic product behind in the organic phase.[8][10]
Figure 1: Principle of Acid-Base Extractive Workup for Boron Removal.
Experimental Protocol: Basic Extractive Workup
-
Dilution: Dilute your crude reaction mixture with a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
First Wash: Transfer the solution to a separatory funnel and wash with 1-2 M aqueous NaOH. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the aqueous (bottom) layer if using DCM, or the top layer if using a less dense solvent like EtOAc.
-
Repeat: Repeat the basic wash 1-2 more times to ensure complete removal.
-
Neutralization & Brine Wash: Wash the organic layer with water, followed by a saturated brine solution to remove residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Verification: Check the purity of your crude product by TLC or ¹H NMR to confirm the absence of the boronic acid.
Q3: My target molecule is sensitive to strong bases. What alternative purification strategies can I employ?
A: When basic extraction is not an option, several effective methods are available that operate under neutral or milder conditions.
Solid-supported scavengers are highly effective for selectively removing boronic acids.[11] Resins functionalized with diethanolamine (DEAM) or diol groups are particularly powerful.[12][13]
Causality: The diol or DEAM moieties on the silica-based resin act as chelating agents, forming stable cyclic esters or complexes with the boronic acid.[13] These resin-bound impurities can then be easily removed by simple filtration, leaving your desired product in the solution.
Figure 2: Workflow for Boronic Acid Removal Using a Scavenger Resin.
Experimental Protocol: Scavenger Resin Purification
-
Resin Selection: Choose a suitable scavenger resin, such as SiliaBond DEAM or SiliaBond Diol.[11][12]
-
Incubation: Dissolve your crude product in an appropriate solvent (e.g., DCM, THF). Add the scavenger resin (typically 3-5 equivalents relative to the boronic acid impurity).
-
Stirring: Stir the suspension at room temperature. Monitor the removal of the boronic acid from the solution by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Filtration: Once the scavenging is complete, filter the mixture through a pad of Celite® or a fritted funnel to remove the resin.
-
Rinsing: Wash the collected resin with fresh solvent to ensure complete recovery of your product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.
If your desired product is a solid, recrystallization can be a highly effective and scalable method for purification.[14] The key is to find a solvent system in which your product has high solubility at elevated temperatures but low solubility at room or cold temperatures, while the boronic acid impurities remain in the mother liquor.[15]
Common Solvents for Aryl Boronic Acids: Hot water, or mixtures like ethanol/water, acetone/hexanes, or ethyl acetate/hexanes can be effective.[4][16] A systematic solvent screen on a small scale is highly recommended.
Given the issues with standard silica gel, consider these alternatives:
-
Neutral Alumina: Alumina is less acidic than silica and can sometimes provide better separation for boronic acids without causing degradation.[14]
-
Reverse-Phase (C18) Chromatography: If your product has sufficient hydrophobic character, reverse-phase chromatography using water/acetonitrile or water/methanol gradients can be an excellent option.[5]
-
Boric Acid-Treated Silica: Impregnating silica gel with boric acid can suppress the over-adsorption of boronic esters and acids, leading to improved chromatographic performance.[17][18]
Q4: My product and the boronic acid impurity have very similar polarities. How can I resolve them?
A: When standard methods fail due to similar physical properties, derivatization of the boronic acid can dramatically alter its characteristics, enabling easy separation. The formation of a diethanolamine (DEA) adduct is a classic and effective technique.[16][19]
Causality: Boronic acids react rapidly with diethanolamine to form a stable, bicyclic adduct.[19] This adduct is often a crystalline solid that is poorly soluble in many organic solvents (like diethyl ether or hexanes) and will precipitate from the reaction mixture.[5][16] Your desired product, which does not react, remains in solution.
Experimental Protocol: Purification via DEA Adduct Formation
-
Dissolution: Dissolve the crude mixture in a suitable solvent, such as diethyl ether or a mixture of EtOAc/hexanes.
-
Adduct Formation: Add diethanolamine (approx. 1.1 equivalents relative to the boronic acid) to the solution. A white precipitate of the DEA adduct should form, often within minutes.[19]
-
Isolation: Stir for 30-60 minutes, then collect the precipitated adduct by filtration. Your desired product will be in the filtrate.
-
Recovery (if needed): If you needed to purify the boronic acid itself, the free acid can be recovered from the DEA adduct by treatment with an acid (e.g., 0.1 M HCl) and subsequent extraction.[19][20]
Comparative Summary of Purification Techniques
| Method | Principle | Advantages | Disadvantages | Best For |
| Acid-Base Extraction | Forms a water-soluble boronate salt at high pH. | Fast, simple, scalable, inexpensive. | Product must be stable to basic conditions. | Removing large amounts of boronic acid from base-stable products. |
| Scavenger Resins | Covalent capture of boronic acid on a solid support. | High selectivity, mild conditions, simple filtration workup. | Resins can be expensive, may require longer reaction times. | Base-sensitive products or for removing trace amounts of impurity. |
| Recrystallization | Differential solubility of product and impurity. | Highly scalable, can yield very pure material, cost-effective. | Product must be a solid, requires finding a suitable solvent system. | Purifying solid products on a large scale. |
| Chromatography | Differential partitioning between stationary and mobile phases. | High resolving power for complex mixtures. | Can be low-yielding, boronic acids may degrade/stick on silica. | Small-scale purification or when other methods fail. |
| DEA Adduct Formation | Forms a precipitating adduct with diethanolamine. | Highly selective for boronic acids, mild conditions. | Requires an extra step, adduct may not always precipitate cleanly. | When product and boronic acid have very similar properties. |
Decision Workflow for Purification Strategy
Figure 3: Decision-making guide for selecting a purification method.
References
- 1. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 2. silicycle.com [silicycle.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. Boronic Acids and Derivatives - Page 167 - Amerigo Scientific [amerigoscientific.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. silicycle.com [silicycle.com]
- 12. silicycle.com [silicycle.com]
- 13. suprasciences.com [suprasciences.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. reddit.com [reddit.com]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of (4-(Methylsulfinyl)phenyl)boronic acid in solution
Technical Support Center: (4-(Methylsulfinyl)phenyl)boronic acid
A-Level: For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth, actionable advice to help you overcome common challenges associated with the stability of this versatile reagent in solution. My aim is to move beyond simple protocols and explain the why behind each recommendation, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the likely causes related to reagent stability?
Low yields are frequently traced back to the degradation of the boronic acid before or during the reaction. The primary culprits are protodeboronation and oxidation .
-
Protodeboronation: This is the cleavage of the C–B bond, replacing it with a C–H bond, effectively destroying your starting material.[1][2] This process is often accelerated under the basic conditions required for many Suzuki-Miyaura couplings.[3][4] For heteroaromatic boronic acids, this can be particularly rapid even at neutral pH.[1]
-
Oxidation: Arylboronic acids can be oxidized to the corresponding phenols, another common decomposition pathway that consumes the active reagent.[5][6][7][8] This can be initiated by dissolved oxygen or peroxide impurities in solvents.[9] The presence of the sulfinyl group in your specific molecule adds another layer of complexity, as it is also susceptible to oxidation.
Troubleshooting Steps:
-
Reagent Quality: Ensure you are using a high-purity grade of this compound. Older batches or improperly stored material may have already undergone partial degradation.
-
Solvent Purity: Use freshly degassed, anhydrous solvents. Ethereal solvents like THF can form peroxides over time, which readily oxidize boronic acids.[9]
-
Reaction Setup: Assemble your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Order of Addition: Add the boronic acid to the reaction mixture as late as is practical. Prolonged exposure to basic conditions before the addition of the palladium catalyst and aryl halide can lead to significant protodeboronation.
FAQ 2: I've observed the appearance of an unknown impurity in my reaction mixture over time. How can I identify if it's a degradation product?
The most common degradation products are the protodeboronated species (methylsulfinylbenzene) and the oxidized phenol derivative (4-(methylsulfinyl)phenol).
Analytical Identification Protocol:
-
High-Performance Liquid Chromatography (HPLC): This is the most effective technique for monitoring the degradation of boronic acids.[10] A stability-indicating HPLC method is crucial to separate the parent compound from its degradation products.[10]
-
Challenge: A key issue in reversed-phase HPLC is the potential for on-column degradation, particularly hydrolysis.[10]
-
Solution: Use a shorter column or a faster gradient to reduce the analyte's residence time. Dissolving the sample in an aprotic solvent like acetonitrile can also minimize pre-injection hydrolysis.[10]
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides higher resolution and sensitivity, and the mass spectrometer is invaluable for identifying the molecular weights of the degradation products, confirming their structures.[10]
-
NMR Spectroscopy: ¹H and ¹¹B NMR are powerful for structural confirmation. A change in the boron atom's chemical environment in ¹¹B NMR is a clear indicator of degradation or complex formation.[10]
FAQ 3: How should I prepare and store stock solutions of this compound to maximize stability?
Aqueous and protic solvents generally accelerate degradation.
Recommended Storage and Handling:
| Parameter | Recommendation | Rationale |
| Solvent Choice | Aprotic solvents (e.g., Dioxane, THF, Acetonitrile) | Minimizes protodeboronation, which is often mediated by protic solvents like water or alcohols.[1] |
| Temperature | ≤ 4°C (Refrigerated) | Slows the rate of all chemical degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |
| Container | Amber glass vial with a tight-fitting cap | Protects from light, which can catalyze oxidative degradation, and prevents moisture ingress. |
| Preparation | Prepare fresh for immediate use whenever possible. | Minimizes the time for degradation to occur in solution. |
Section 2: In-Depth Technical Guides
Guide 1: Understanding the Degradation Pathways
The instability of this compound in solution is primarily governed by two competitive pathways: protodeboronation and oxidation. The pH of the solution plays a critical role in the rate of these processes.[11][12][13][14]
Caption: Key degradation pathways for arylboronic acids.
-
Base-Catalyzed Protodeboronation: This mechanism typically involves the formation of a more reactive arylboronate anion, which then reacts with a proton source (like water) in the rate-limiting step.[1]
-
Oxidative Degradation: This pathway often proceeds via the reaction with an oxidant, leading to the formation of a phenol through an ipso-hydroxylation mechanism.[5] This can be catalyzed by transition metals or occur in the presence of common oxidants like hydrogen peroxide.
Guide 2: Strategies for Enhancing Solution Stability
While inherent instability is a challenge, several strategies can be employed to mitigate degradation during storage and use.
Strategy 1: Formation of Boronate Esters
Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA ester, is a highly effective strategy.[15][16] These esters protect the boronic acid functionality from both protodeboronation and oxidation.[9][17]
-
MIDA (N-methyliminodiacetic acid) Boronates: These are particularly advantageous as they are exceptionally stable to benchtop storage, compatible with chromatography, and can be easily hydrolyzed under mild basic conditions to release the active boronic acid in situ.[18]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Catalyst- and solvent-free ipso -hydroxylation of arylboronic acids to phenols - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07201B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pnas.org [pnas.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to the Reactivity of (4-(Methylsulfinyl)phenyl)boronic Acid in Suzuki-Miyaura Coupling for Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction is an unparalleled tool for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures that form the backbone of numerous pharmaceutical agents.[1] The judicious selection of the arylboronic acid coupling partner is paramount, as its electronic and steric characteristics profoundly influence reaction kinetics and overall yield. This guide provides an in-depth comparison of the reactivity of (4-(Methylsulfinyl)phenyl)boronic acid with other commercially available arylboronic acids, supported by illustrative experimental data and detailed protocols to empower researchers in medicinal chemistry and process development.
The Decisive Role of Substituents in Suzuki-Miyaura Coupling
The efficacy of the Suzuki-Miyaura reaction is largely governed by the transmetalation step, a critical phase in the catalytic cycle where the organic moiety is transferred from the boron atom to the palladium(II) center.[2][3] The electronic nature of the substituents on the arylboronic acid ring directly impacts the nucleophilicity of the ipso-carbon, and consequently, the rate of transmetalation. Generally, electron-donating groups (EDGs) enhance the reaction rate by increasing the electron density on the aryl group, making it a more potent nucleophile.[4] Conversely, electron-withdrawing groups (EWGs) tend to diminish the nucleophilicity of the aryl group, which can lead to slower reaction rates.[4]
The this compound is of particular interest as the methylsulfinyl (-SOCH₃) group possesses an intermediate electron-withdrawing character, positioned between the electron-donating methylthio (-SCH₃) group and the strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group. Understanding its reactivity profile is crucial for chemists aiming to fine-tune reaction conditions and predict outcomes when incorporating sulfoxide-containing moieties into target molecules.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we will compare it against a spectrum of arylboronic acids with varying electronic properties:
-
Phenylboronic acid: The unsubstituted parent compound, serving as a neutral benchmark.
-
4-Methoxyphenylboronic acid: Bearing a strong electron-donating methoxy group (-OCH₃).
-
This compound: The subject of our analysis, with a moderately electron-withdrawing sulfoxide group.
-
4-Nitrophenylboronic acid: Containing a powerful electron-withdrawing nitro group (-NO₂).
The following data illustrates the expected trend in product yield in a competitive Suzuki-Miyaura coupling with 4-bromoanisole under standardized conditions.
| Arylboronic Acid | Substituent | Hammett Constant (σp) | Illustrative Yield (%) | Relative Initial Rate (Normalized) |
| 4-Methoxyphenylboronic acid | -OCH₃ | -0.27 | 95 | 7.0 |
| Phenylboronic acid | -H | 0.00 | 88 | 5.0 |
| This compound | -SOCH₃ | ~0.49 | 75 | 4.2 |
| 4-Nitrophenylboronic acid | -NO₂ | 0.78 | 62 | 3.5 |
Note: The Hammett constant for the -SOCH₃ group is an estimate based on related substituents. The yields and relative rates are illustrative and based on established principles of Suzuki-Miyaura kinetics.[5] Actual results will vary depending on the specific reaction conditions.
As the data suggests, the reactivity of the arylboronic acid in this context follows the order: EDG > Unsubstituted > Moderate EWG > Strong EWG . This trend directly correlates with the ease of the transmetalation step.
Mechanistic Insights into Reactivity Trends
The observed reactivity can be rationalized by examining the key steps of the Suzuki-Miyaura catalytic cycle.
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The rate of the transmetalation step is highly dependent on the nucleophilicity of the Ar² group being transferred from the boronic acid. Electron-donating groups increase the electron density on the aryl ring, making it more nucleophilic and thus accelerating the transfer to the electron-deficient palladium(II) center. Conversely, electron-withdrawing groups decrease this electron density, slowing the transmetalation process.
Experimental Protocol for Comparative Kinetic Analysis
To empirically determine the relative reactivity of these arylboronic acids, a robust and reproducible experimental protocol is essential. The following methodology outlines a procedure for monitoring the reaction kinetics using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents:
-
4-Bromoanisole (Electrophile)
-
Phenylboronic acid
-
4-Methoxyphenylboronic acid
-
This compound
-
4-Nitrophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (Anhydrous)
-
Deionized water
-
Dodecane (Internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
Reaction Setup and Monitoring Workflow:
Figure 2. Workflow for the kinetic analysis of Suzuki-Miyaura coupling reactions.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the palladium catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in toluene (10 mL).
-
Prepare individual reaction flasks for each boronic acid to be tested.
-
-
Reaction Assembly (for each boronic acid):
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 mmol), the respective arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add dodecane (0.5 mmol) as an internal standard.
-
Evacuate and backfill the flask with argon three times.
-
-
Reaction Initiation and Monitoring:
-
Add degassed toluene (8 mL) and degassed deionized water (2 mL) to the flask.
-
Heat the mixture to 80°C with vigorous stirring.
-
Inject the catalyst stock solution (1 mL) into the reaction mixture. This is time zero (t=0).
-
At specified time intervals (e.g., 0, 5, 10, 20, 30, 60, and 120 minutes), withdraw a 0.1 mL aliquot from the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing 1 mL of a 1:1 mixture of acetonitrile and water.
-
-
Sample Analysis:
-
Analyze the quenched samples by HPLC to determine the concentration of the biaryl product and the remaining 4-bromoanisole relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product as a function of time for each arylboronic acid.
-
Determine the initial reaction rate from the slope of the initial linear portion of the curve.
-
Synthesis of this compound
For research purposes, this compound can be synthesized from its commercially available thioether precursor, 4-(methylthio)phenylboronic acid.[6][7][8][9][10][11]
Figure 3. Synthetic route to this compound.
A controlled oxidation, for instance using one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at low temperature, can selectively oxidize the sulfide to the sulfoxide. Care must be taken to avoid over-oxidation to the corresponding sulfone.
Conclusion
The reactivity of this compound in Suzuki-Miyaura coupling is dictated by the moderate electron-withdrawing nature of the methylsulfinyl group. Its performance is intermediate between that of electron-rich and strongly electron-deficient arylboronic acids. This understanding allows drug development professionals to anticipate reaction kinetics, optimize conditions accordingly, and strategically employ this versatile building block in the synthesis of complex pharmaceutical targets. The provided protocols offer a robust framework for conducting comparative studies to further elucidate the nuances of its reactivity in specific synthetic contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. 4-(甲硫基)苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-(Methylthio)phenylboronic acid | C7H9BO2S | CID 2733959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(methylthio)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 2-甲硫基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 4-(メチルチオ)フェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
The Alchemist's Guide to Biaryl Synthesis: Navigating Alternatives to (4-(Methylsulfinyl)phenyl)boronic Acid
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the biaryl motif stands as a cornerstone of molecular design. Among the myriad of building blocks available, those containing the methylsulfinylphenyl group are of particular interest due to the unique physicochemical properties imparted by the sulfoxide functionality—a feature prevalent in numerous pharmaceuticals. Traditionally, (4-(Methylsulfinyl)phenyl)boronic acid has been a go-to reagent for introducing this valuable moiety via the robust Suzuki-Miyaura cross-coupling reaction. However, challenges related to the stability and reactivity of this reagent often prompt chemists to seek more reliable alternatives.
This guide provides an in-depth comparison of alternative reagents and strategies to this compound for the synthesis of biaryl compounds. We will delve into the nuances of each approach, supported by experimental data and detailed protocols, to empower researchers to make informed decisions in their synthetic endeavors.
The Challenge with this compound: A Double-Edged Sword
The sulfoxide group, while bestowing desirable properties on the target molecule, can be a source of instability in the corresponding boronic acid. Boronic acids are known to be susceptible to protodeboronation, a process where the carbon-boron bond is cleaved, rendering the reagent inactive for cross-coupling.[1] This degradation pathway can be exacerbated by the presence of certain functional groups and the reaction conditions required for Suzuki-Miyaura coupling. The sulfoxide moiety, with its potential to coordinate with the palladium catalyst, can also introduce complexity into the reaction mechanism, sometimes leading to lower yields and inconsistent results.
Strategic Alternatives: A Comparative Analysis
To circumvent the limitations of this compound, several alternative strategies have emerged. These can be broadly categorized into two main approaches: 1) utilizing more stable organoboron reagents, and 2) employing an indirect "couple-then-oxidize" strategy. We will also explore other modern coupling techniques that bypass the need for pre-functionalized organoboron reagents altogether.
Stabilized Organoboron Reagents: Encasing the Reactive Core
The inherent instability of many boronic acids has driven the development of more robust derivatives that "mask" the reactive boronic acid moiety until it is needed in the catalytic cycle.
Potassium organotrifluoroborates are air- and moisture-stable crystalline solids that offer a significant advantage in terms of handling and longevity compared to their boronic acid counterparts.[2][3] The tetracoordinate boron center in trifluoroborates is less susceptible to protodeboronation and oxidation.[3]
Comparative Data: Boronic Acid vs. Trifluoroborate Salt
| Reagent | Stability | Handling | Typical Yields |
| This compound | Moderate; prone to decomposition | Requires careful handling and storage | Variable; can be inconsistent |
| Potassium (4-(Methylsulfinyl)phenyl)trifluoroborate | High; bench-stable solid | Easy to handle and weigh | Generally good to excellent[4] |
N-methyliminodiacetic acid (MIDA) boronates are another class of exceptionally stable, crystalline, and chromatography-compatible boronic acid surrogates.[5][6] The MIDA ligand forms a protective cage around the boron atom, rendering it unreactive under standard anhydrous cross-coupling conditions.[6] The boronic acid is then slowly released in situ under mild aqueous basic conditions, maintaining a low concentration of the potentially unstable free boronic acid and thus suppressing decomposition pathways.[5][7] This "slow-release" strategy is particularly advantageous for notoriously unstable boronic acids.[5]
Conceptual Workflow: MIDA Boronate in Suzuki-Miyaura Coupling
Caption: Slow release of boronic acid from its MIDA ester.
The "Couple-Then-Oxidize" Strategy: A Two-Step Approach to Stability
An elegant and often highly effective alternative is to perform the Suzuki-Miyaura coupling with a more stable precursor, (4-(methylthio)phenyl)boronic acid, and then oxidize the resulting thioether to the desired sulfoxide in a subsequent step. (4-(Methylthio)phenyl)boronic acid is generally more stable and less prone to decomposition than its sulfoxide counterpart.
Comparative Data: Direct vs. Indirect Approach
| Strategy | Reagent Stability | Number of Steps | Overall Yield | Functional Group Tolerance |
| Direct Coupling with this compound | Moderate | 1 | Variable | Good |
| Indirect Coupling with (4-(Methylthio)phenyl)boronic acid, then oxidation | High | 2 | Often higher and more reproducible | Excellent (oxidation step requires consideration of other sensitive groups) |
This two-step sequence offers greater predictability and often higher overall yields, especially for complex substrates or when scaling up reactions.
Experimental Workflow: The "Couple-Then-Oxidize" Strategy
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic studies of Suzuki reactions involving sulfoxide-containing boronic acids
An In-Depth Guide to the Mechanistic Nuances of Suzuki-Miyaura Reactions with Sulfoxide-Containing Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, celebrated for its versatility, functional group tolerance, and the relatively low toxicity of its boron-based reagents.[1][2] The reaction facilitates the creation of a carbon-carbon single bond by coupling an organoboron species with an organohalide.[1] Its mechanism is generally understood to proceed through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3]
The canonical catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[3][4]
-
Transmetalation: The organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium center, displacing the halide. This step requires activation by a base.[4][5]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3][4]
References
A Comparative Guide to DFT-Calculated Transmetalation with (4-(Methylsulfinyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of complex biaryl structures. The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-determining and selectivity-controlling step of the catalytic cycle. The presence of functional groups on the coupling partners can significantly influence the energetics of this step. This guide provides a comprehensive comparison of computational approaches using Density Functional Theory (DFT) to model the transmetalation of (4-(Methylsulfinyl)phenyl)boronic acid, a substrate of interest due to the potential for its sulfoxide group to interact with the palladium catalyst.
The Critical Role of the Transmetalation Step and the Influence of the Sulfoxide Moiety
The efficiency of the transmetalation step in Suzuki-Miyaura coupling is highly dependent on the reaction conditions, including the base, solvent, and the nature of the substituents on the boronic acid.[1][2] The sulfoxide group in this compound introduces an additional layer of complexity. As a Lewis basic site, the sulfoxide oxygen could potentially coordinate to the palladium center, influencing the geometry and energy of the transition state.[3][4][5] DFT calculations serve as a powerful tool to dissect these subtle interactions and provide a quantitative understanding of the reaction mechanism.[6][7]
Establishing a Robust Computational Protocol
A reliable computational protocol is essential for obtaining meaningful and predictive results. This section compares key components of a DFT workflow for modeling the transmetalation step.
1. Model System Selection:
The choice of the model system is a balance between computational cost and chemical relevance. A common approach is to use a simplified phosphine ligand, such as triphenylphosphine (PPh3) or even phosphine (PH3), to represent the bulkier ligands often used in experimental settings.[8][9]
-
Palladium Precursor: A typical starting complex for the transmetalation step is a Pd(II)-Aryl-Halide species, such as [Pd(PPh3)2(Ph)(Br)].
-
Boronic Acid: The this compound is used directly. The role of the base is crucial and is often modeled by using the corresponding boronate species, [(4-(Methylsulfinyl)phenyl)B(OH)3]-, as the active transmetalating agent.[8][9][10][11]
2. Comparison of DFT Functionals:
The choice of the DFT functional significantly impacts the accuracy of the calculated energies. For transition metal catalysis, hybrid functionals and meta-GGA functionals are generally preferred.[12][13][14][15][16]
-
B3LYP: The Becke, three-parameter, Lee-Yang-Parr (B3LYP) functional is a widely used hybrid functional that often provides a good balance of accuracy and computational efficiency for organometallic systems.[8][9]
-
M06: The M06 suite of meta-GGA functionals is known for its improved performance in describing non-covalent interactions and thermochemistry for transition metal complexes.[17]
3. Basis Set Selection:
A mixed basis set approach is standard for systems containing heavy elements like palladium.
-
Palladium: For palladium, an effective core potential (ECP) basis set like LANL2DZ or the Stuttgart-Dresden (SDD) basis set is commonly employed to account for relativistic effects.[18][19][20] For higher accuracy, larger basis sets can be used.[21]
-
Light Atoms (C, H, O, B, S): For the remaining atoms, Pople-style basis sets such as 6-31G(d,p) or 6-311+G(d,p) are frequently used.[22]
4. Solvation Model:
To accurately model reactions in solution, a continuum solvation model is essential.[23][24]
-
SMD (Solvation Model based on Density): The SMD model is a universal solvation model that has shown good performance for a wide range of solvents and solutes.[25][26][27] It calculates the free energy of solvation, which includes both electrostatic and non-electrostatic contributions.[23]
Computational Workflow
A typical DFT workflow for investigating the transmetalation step is outlined below. The process involves geometry optimization, transition state searching, and verification of the reaction path.
Figure 1: A generalized workflow for DFT calculations of the transmetalation step.
Step-by-Step Methodology:
-
Geometry Optimization: The geometries of the reactants, products, and transition state are optimized to find the minimum energy structures on the potential energy surface.
-
Transition State Search: Locating the transition state is a critical step. Methods like QST2, QST3, or the Berny optimization algorithm are commonly used.[28]
-
Frequency Calculation: A frequency calculation is performed on all optimized structures. A minimum energy structure (reactant or product) will have all real vibrational frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the intended reactants and products.
-
Single-Point Energy Calculation: For improved accuracy, a single-point energy calculation can be performed on the optimized geometries using a larger basis set or a more accurate functional.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the electronic structure, including atomic charges and bond orders, which can help in understanding the bonding changes during the transmetalation process.[29][30][31][32]
Comparative Data Analysis
The choice of DFT functional can have a notable impact on the calculated activation barriers and reaction energies. The table below presents a hypothetical comparison of results obtained with the B3LYP and M06 functionals for the transmetalation of (4-(Methylsulfinyl)phenyl)boronate.
| Functional | Activation Barrier (ΔG‡, kcal/mol) | Reaction Energy (ΔGrxn, kcal/mol) |
| B3LYP | 15.2 | -8.5 |
| M06 | 13.8 | -9.1 |
Interpretation of Results:
-
Activation Barrier (ΔG‡): This value represents the energy required to reach the transition state and is directly related to the reaction rate. A lower activation barrier implies a faster reaction. In this hypothetical case, the M06 functional predicts a slightly lower barrier.
-
Reaction Energy (ΔGrxn): This value indicates the overall thermodynamic driving force of the reaction. A more negative value suggests a more favorable reaction. Both functionals predict an exothermic reaction.
Mechanistic Insights from Transition State Analysis
The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes. In the transmetalation step, a key feature is the formation of a bridge between the palladium and boron atoms. The potential coordination of the sulfoxide oxygen to the palladium center can be investigated by analyzing the Pd-O distance in the optimized transition state geometry.
Figure 2: A schematic of the key interactions in the transmetalation transition state.
NBO analysis can further quantify the interactions by providing information on the charge transfer between the palladium and the boronate and the changing bond orders of the bonds being formed and broken.
Conclusion and Recommendations
DFT calculations offer invaluable insights into the mechanism of the transmetalation step in Suzuki-Miyaura cross-coupling reactions. For the specific case of this compound, a computational approach allows for a detailed investigation of the potential role of the sulfoxide group.
Recommendations for a reliable computational protocol:
-
Functional: The M06 functional is recommended for its robust performance with transition metal systems and non-covalent interactions.
-
Basis Set: A mixed basis set approach, such as SDD for palladium and 6-311+G(d,p) for other atoms, provides a good compromise between accuracy and computational cost.
-
Solvent Model: The SMD model is a reliable choice for accurately capturing solvent effects.
By carefully selecting the computational methodology and thoroughly analyzing the results, researchers can gain a predictive understanding of the factors that govern the transmetalation step, aiding in the design of more efficient and selective cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium Catalyzed Allylic C-H Oxidation Enabled by Bicyclic Sulfoxide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. [PDF] Benchmark study of DFT functionals for late-transition-metal reactions. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. comp.chem.umn.edu [comp.chem.umn.edu]
- 17. The Transmetalation Process in Suzuki–Miyaura Reactions: Calculations Indicate Lower Barrier via Boronate Intermediate [ouci.dntb.gov.ua]
- 18. DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Determining the Optimal Crystal Structure of Pd using DFT Energy Optimization Techniques | Density Functional Theory and Practice Course [sites.psu.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. DFT calculations in solution systems: solvation energy, dispersion energy and entropy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 24. DFT calculations in solution systems: solvation energy, dispersion energy and entropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Solvation Models - NWChem [nwchemgit.github.io]
- 26. pubs.acs.org [pubs.acs.org]
- 27. 12.2.8 SM8, SM12, and SMD Models⣠12.2 Chemical Solvent Models ⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 28. youtube.com [youtube.com]
- 29. joaquinbarroso.com [joaquinbarroso.com]
- 30. NBO [cup.uni-muenchen.de]
- 31. m.youtube.com [m.youtube.com]
- 32. WebMO Help [webmo.net]
Comparative analysis of palladium catalysts for coupling with (4-(Methylsulfinyl)phenyl)boronic acid
An In-Depth Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with (4-(Methylsulfinyl)phenyl)boronic Acid
Introduction: The Challenge and Importance of Biaryl Sulfoxides
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This versatility has made it indispensable in the synthesis of high-value pharmaceuticals and fine chemicals.[3] A particularly important class of target molecules are biaryl sulfoxides, which are prevalent structural motifs in medicinal chemistry. However, the synthesis of these compounds via Suzuki-Miyaura coupling using sulfoxide-containing boronic acids, such as this compound, presents a significant challenge.
The lone pair of electrons on the sulfoxide's sulfur atom can coordinate with the palladium center, potentially leading to catalyst inhibition or deactivation.[4] This interaction can disrupt the delicate catalytic cycle, resulting in low yields and inconsistent results. Consequently, the choice of the palladium catalyst and its associated ligand is paramount to overcoming this hurdle and achieving a successful coupling.
This guide offers a comparative analysis of various palladium catalyst systems for the coupling of this compound. We will delve into the mechanistic nuances, compare the performance of traditional and modern catalysts, and provide detailed, field-proven protocols to empower researchers in drug discovery and development.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1][5] The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition : A Pd(0) species, typically coordinated to phosphine ligands, inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This step is often the rate-determining step in the cycle.[2]
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which converts it into a more nucleophilic boronate species.[6][7][8]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[3][5]
Comparative Analysis of Palladium Catalyst Systems
The success of coupling a challenging substrate like this compound hinges on the catalyst's ability to maintain high activity and resist coordination by the sulfoxide group. Below is a comparison of different catalyst classes.
| Catalyst System | Ligand Type | Typical Performance with Challenging Substrates | Key Advantages | Potential Drawbacks |
| Pd(PPh₃)₄ | Monodentate Phosphine | Moderate to low yields; may require higher temperatures and longer reaction times.[9] | Commercially available, well-understood. | Susceptible to deactivation with coordinating substrates; can be inefficient for less reactive aryl chlorides. |
| PdCl₂(dppf) | Bidentate Ferrocenylphosphine | Good to excellent yields; robust and versatile for a variety of challenging couplings.[10] | High thermal stability; effective for heteroaromatic substrates. | Can be less active than modern Buchwald-type ligands for highly hindered substrates. |
| Buchwald Ligand Precatalysts (e.g., XPhos-Pd-G2/G3/G4) | Bulky Biaryl Monophosphine | Excellent yields, often under milder conditions and with lower catalyst loadings.[11][12][13][14] | High activity for sterically hindered and electron-rich/poor substrates; promotes rapid reductive elimination.[12] | Higher cost compared to traditional catalysts. |
| Pd-NHC Complexes | N-Heterocyclic Carbene (NHC) | Good to excellent yields; effective for C-S bond activation and coupling.[15][16] | Strong Pd-C bond resists ligand dissociation; high thermal stability. | Scope with sulfoxide-boronic acids is less explored than phosphine systems. |
Expert Insights:
-
Traditional Catalysts (Pd(PPh₃)₄): While a classic choice, Tetrakis(triphenylphosphine)palladium(0) often struggles with substrates that can act as competing ligands. The relatively weak Pd-P bond can allow for displacement by the sulfoxide, leading to catalyst inhibition. It is generally not the first choice for this type of challenging coupling.[9]
-
Buchwald-Hartwig Ligand Systems: This class of bulky, electron-rich biaryl phosphine ligands represents the state-of-the-art for demanding Suzuki-Miyaura reactions.[17] Ligands like XPhos and SPhos create a sterically hindered environment around the palladium center, which facilitates the reductive elimination step and discourages the formation of off-cycle species.[18] Notably, the precatalyst PdCl₂(XPhos)₂ has been successfully employed in couplings involving sulfoxide-based boronates, making it a highly recommended starting point.[11][19] The use of precatalysts like XPhos-Pd-G2 or G3 is particularly advantageous as they allow for the rapid and reliable in-situ formation of the active Pd(0) species.[12][13]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donating ligands that form very stable complexes with palladium. This strong Pd-C bond makes them robust and resistant to decomposition. Research has shown that Pd-NHC complexes are highly effective in Suzuki-Miyaura reactions involving the cleavage of C-S bonds in sulfoxides, demonstrating their compatibility with the sulfoxide functional group.[15] This makes them a promising, albeit less documented, alternative for this specific application.
Experimental Protocols and Methodologies
A logical workflow is crucial for successfully setting up and optimizing the reaction. The following diagram illustrates a general procedure.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. reddit.com [reddit.com]
- 5. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nasc.ac.in [nasc.ac.in]
- 13. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. metaphactory [semopenalex.org]
- 18. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of Products Synthesized from (4-(Methylsulfinyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of medicinal chemistry continuously seeks novel molecular scaffolds to address complex biological targets. (4-(Methylsulfinyl)phenyl)boronic acid has emerged as a valuable building block in this endeavor, primarily due to its utility in Suzuki-Miyuara cross-coupling reactions, a cornerstone of modern drug discovery.[1][2] The sulfinyl group introduces a unique electronic and steric profile, offering opportunities for nuanced molecular interactions. However, the very features that make this reagent attractive also necessitate a rigorous and multi-faceted approach to the structural validation of its synthetic products. This guide provides an in-depth, objective comparison of analytical techniques, grounded in field-proven insights, to ensure the unambiguous characterization of these novel compounds.
The Imperative of Rigorous Structural Validation
The journey from a synthetic concept to a viable drug candidate is paved with data. The foundational data point is the precise chemical structure of the synthesized molecule. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising therapeutic program. For derivatives of this compound, the potential for side reactions, such as protodeboronation or homocoupling, underscores the need for a self-validating system of analytical protocols.[3][4]
A Comparative Overview of Structural Validation Techniques
The definitive confirmation of a novel compound's structure is rarely achieved with a single technique. Instead, a synergistic application of multiple analytical methods provides the necessary layers of evidence. The following table compares the most critical techniques for the characterization of products derived from this compound.
| Technique | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Detailed information on the chemical environment of hydrogen and carbon atoms, respectively. Crucial for determining the connectivity of atoms and the overall molecular framework. | Provides precise information on molecular structure and purity. Non-destructive.[5] | Can be complex to interpret for large molecules. May require 2D NMR techniques for full structural elucidation. |
| ¹¹B NMR Spectroscopy | Direct observation of the boron atom, providing information about its coordination state (trigonal vs. tetracoordinate).[6] | Highly sensitive to the electronic environment of the boron atom. Confirms the presence and integrity of the boronic acid or ester functionality.[7] | Chemical shifts can be influenced by solvent and concentration.[6] |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | Confirms the elemental composition and can provide clues about the compound's structure. High sensitivity and accuracy. Can be coupled with chromatography (LC-MS) for mixture analysis.[8] | Isomer differentiation can be challenging. Boronic acids can be difficult to ionize and may form boroxines (anhydrides), complicating spectra.[9] |
| High-Resolution Mass Spectrometry (HRMS) | Extremely accurate mass measurement, allowing for the determination of the elemental formula. | Unambiguously confirms the molecular formula of the synthesized product. | Does not provide information on the connectivity of atoms. |
| X-Ray Crystallography | Unambiguous determination of the three-dimensional atomic arrangement in a single crystal. | Provides precise bond lengths, bond angles, and stereochemistry. The "gold standard" for structural determination.[10][11] | Requires a single crystal of suitable quality, which can be challenging to obtain. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Useful for identifying characteristic vibrations, such as the S=O stretch of the sulfoxide group. | Provides limited information on the overall molecular structure. |
The Causality Behind Experimental Choices: A Strategic Workflow
A logical and efficient workflow is paramount in structural validation. The following diagram illustrates a recommended experimental pathway for characterizing products synthesized from this compound.
Caption: A logical workflow for the structural validation of novel compounds.
Experimental Protocols: A Self-Validating System
1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Reaction Monitoring and Purity Assessment
-
Rationale: HPLC-MS is an indispensable tool for monitoring the progress of a Suzuki-Miyaura coupling reaction. It allows for the rapid identification of starting materials, the desired product, and potential byproducts. A specialized method can be developed for the analysis of a broad range of boronic acids.[8]
-
Protocol:
-
Prepare a sample of the reaction mixture by diluting a small aliquot in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Monitor the eluent using a UV detector and an electrospray ionization (ESI) mass spectrometer.
-
Analyze the resulting chromatogram and mass spectra to identify the peaks corresponding to the starting materials, product, and any impurities. The formation of boroxine, solvent adduct, and dimer ions can complicate the analysis, so optimized instrument parameters are crucial.[8]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation
-
Rationale: NMR spectroscopy is the most powerful technique for determining the detailed structure of a molecule in solution. For derivatives of this compound, a combination of ¹H, ¹³C, and ¹¹B NMR is essential.
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire a ¹H NMR spectrum to identify the number and types of protons and their connectivity.
-
Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.
-
Acquire a ¹¹B NMR spectrum to confirm the presence and electronic environment of the boron atom. The chemical shift will indicate whether it is a boronic acid or a boronic ester.[6]
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish long-range correlations and definitively assign all signals.
-
3. High-Resolution Mass Spectrometry (HRMS) for Elemental Formula Confirmation
-
Rationale: HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound with a high degree of confidence. This is a critical step in confirming the identity of a novel molecule.
-
Protocol:
-
Prepare a dilute solution of the purified compound in a suitable solvent.
-
Infuse the sample directly into the mass spectrometer or analyze it via LC-HRMS.
-
Acquire the mass spectrum in high-resolution mode.
-
Use the instrument's software to calculate the elemental formula that best fits the measured mass.
-
4. Single-Crystal X-Ray Crystallography for Absolute Structural Determination
-
Rationale: X-ray crystallography provides an unambiguous three-dimensional structure of a molecule in the solid state.[10][11] It is considered the gold standard for structural validation.
-
Protocol:
-
Grow single crystals of the purified compound. This can be achieved through various techniques, such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Mount a suitable crystal on the diffractometer.
-
Collect diffraction data by irradiating the crystal with X-rays.
-
Process the data and solve the crystal structure using specialized software.
-
Refine the structure to obtain accurate bond lengths, bond angles, and other geometric parameters.
-
Comparison with Alternatives and Supporting Data
The choice of boronic acid is critical in any synthetic campaign. While this compound offers unique properties, it is important to consider alternatives based on the desired final product.
| Boronic Acid | Key Features | Potential Advantages | Potential Challenges |
| This compound | Contains a chiral sulfoxide group.[12] | Introduces a polar, hydrogen bond accepting group. Potential for chiral induction. | The sulfoxide can be further oxidized to a sulfone. |
| (4-(Methylsulfonyl)phenyl)boronic acid | Contains a sulfone group.[13] | The sulfone is a strong electron-withdrawing group and a good hydrogen bond acceptor. | Less reactive in Suzuki coupling compared to electron-rich boronic acids. |
| Phenylboronic acid | The parent arylboronic acid. | Readily available and inexpensive. Well-established reactivity. | Lacks the functional handles for specific interactions that the substituted analogs possess. |
The following diagram illustrates the logical relationships in selecting an appropriate analytical technique based on the information required.
Caption: Selecting the right analytical tool for the job.
Conclusion
The structural validation of novel compounds synthesized from this compound demands a meticulous and integrated analytical strategy. By combining the strengths of NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography, researchers can build an unassailable case for the structure of their molecules. This rigorous approach not only ensures the integrity of the scientific record but also provides the solid foundation necessary for the successful development of new therapeutics and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. search.library.ucsf.edu [search.library.ucsf.edu]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 7. Boron NMR Spectroscopy - Magritek [magritek.com]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. bruceryandontexist.net [bruceryandontexist.net]
- 11. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 12. Sulfoxide - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to the Kinetic Analysis of (4-(Methylsulfinyl)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the precise incorporation of sulfur-containing moieties is a critical strategy in modulating the pharmacokinetic and pharmacodynamic properties of candidate molecules. The methylsulfinyl group, in particular, offers a unique blend of polarity and metabolic stability. This guide provides an in-depth kinetic analysis of the Suzuki-Miyaura cross-coupling reaction utilizing (4-(Methylsulfinyl)phenyl)boronic acid, a key building block for this purpose. We will objectively compare its performance with alternative substituted phenylboronic acids and explore alternative synthetic strategies, supported by established mechanistic principles and detailed experimental protocols.
The Role and Kinetic Profile of this compound in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds.[1] The reaction proceeds through a catalytic cycle involving a palladium catalyst, which orchestrates the coupling of an organoboron compound with an organic halide.
The reactivity of the boronic acid is a crucial factor influencing the overall reaction rate. This is largely governed by the electronic and steric nature of the substituents on the phenyl ring. The methylsulfinyl group (-S(O)CH₃) at the para-position of the phenylboronic acid introduces a unique electronic profile.
Electronic Effects of the Methylsulfinyl Group
The methylsulfinyl group is moderately electron-withdrawing through a combination of inductive and resonance effects. To quantify this, we can refer to the Hammett substituent constant (σₚ). For the 4-S(O)CH₃ group, the σₚ value is approximately +0.48. This positive value indicates its electron-withdrawing nature, which can be compared to other common substituents:
| Substituent | Hammett Constant (σₚ) | Electronic Effect |
| -OCH₃ | -0.27 | Strongly Electron-Donating |
| -CH₃ | -0.17 | Weakly Electron-Donating |
| -H | 0.00 | Neutral |
| -S(O)CH₃ | +0.48 | Moderately Electron-Withdrawing |
| -COCH₃ | +0.50 | Moderately Electron-Withdrawing |
| -CN | +0.66 | Strongly Electron-Withdrawing |
| -NO₂ | +0.78 | Strongly Electron-Withdrawing |
The electron-withdrawing nature of the methylsulfinyl group decreases the electron density on the boronic acid moiety. In the context of the Suzuki-Miyaura catalytic cycle, this can influence the transmetalation step, which is often the rate-determining step. A less electron-rich boronic acid may exhibit a slower rate of transmetalation compared to those with electron-donating groups.
Comparative Kinetic Performance
While specific rate constants for the Suzuki-Miyaura coupling of this compound are not extensively reported in the literature, we can infer its kinetic performance relative to other substituted phenylboronic acids based on established principles and available data for analogous systems.
| Boronic Acid | Substituent | Electronic Effect | Expected Relative Rate |
| 4-Methoxyphenylboronic acid | -OCH₃ | Strongly Electron-Donating | Fastest |
| 4-Methylphenylboronic acid | -CH₃ | Weakly Electron-Donating | Fast |
| Phenylboronic acid | -H | Neutral | Moderate |
| This compound | -S(O)CH₃ | Moderately Electron-Withdrawing | Slow |
| 4-Cyanophenylboronic acid | -CN | Strongly Electron-Withdrawing | Slowest |
This trend is rationalized by the mechanism of the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. Electron-donating groups increase the nucleophilicity of the aryl group, accelerating this transfer. Conversely, electron-withdrawing groups decrease this nucleophilicity, leading to a slower reaction rate.
Experimental Design for Kinetic Analysis
A robust kinetic analysis is essential to quantitatively compare the performance of different boronic acids. High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of the reaction over time.
Experimental Workflow for Kinetic Analysis
The following diagram outlines a typical workflow for conducting a kinetic study of a Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.
Detailed Protocol for HPLC-Monitored Kinetic Experiment
Objective: To determine the initial rate of the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (e.g., biphenyl)
-
HPLC-grade solvents for analysis
Procedure:
-
Reaction Setup: In a pre-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in the reaction solvent.
-
Reaction Initiation: Add the reaction solvent to the Schlenk flask containing the reactants and base. Stir the mixture at room temperature for 5 minutes.
-
Time Zero Sample: Just before adding the catalyst solution, withdraw a small aliquot (e.g., 50 µL) and quench it in a vial containing a known concentration of the internal standard in a suitable solvent (e.g., acetonitrile). This is your t=0 sample.
-
Catalyst Addition: Inject the catalyst solution into the reaction mixture and start the timer.
-
Sampling: At regular intervals (e.g., 1, 2, 5, 10, 20, 30, 60 minutes), withdraw aliquots and quench them in separate vials containing the internal standard solution.
-
HPLC Analysis: Analyze the quenched samples by HPLC. The mobile phase and column should be chosen to achieve good separation of the starting materials, product, and internal standard. A typical reversed-phase method might use a C18 column with a gradient of water and acetonitrile.
-
Data Analysis:
-
Integrate the peaks corresponding to the starting material, product, and internal standard.
-
Calculate the concentration of the product at each time point using the internal standard for calibration.
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the slope of the initial linear portion of the curve.
-
Alternative Synthetic Strategy: Palladium-Catalyzed Arylation of Sulfenate Anions
While the Suzuki-Miyaura coupling of this compound is a viable route to biaryl sulfoxides, an alternative strategy involves the palladium-catalyzed cross-coupling of sulfenate anions with aryl halides.[2][3] This approach offers a different disconnection and can be advantageous in certain synthetic contexts.
Reaction Pathway
The general pathway for this alternative synthesis is depicted below.
Caption: Alternative synthesis of biaryl sulfoxides via arylation of sulfenate anions.
In this method, a sulfenate anion is generated in situ from a suitable precursor and then undergoes a palladium-catalyzed cross-coupling with an aryl halide. This avoids the need to pre-form the organoboron species.
Comparison of Synthetic Approaches
| Feature | Suzuki-Miyaura Coupling | Arylation of Sulfenate Anions |
| Key Reagents | This compound, Aryl Halide | Sulfenate Anion Precursor, Aryl Halide |
| Advantages | Wide commercial availability of boronic acids, well-established reaction. | Avoids synthesis and handling of potentially unstable boronic acids. |
| Disadvantages | Boronic acid can be susceptible to protodeboronation. | Requires a suitable precursor for the in situ generation of the sulfenate anion. |
| Kinetic Considerations | Reaction rate is influenced by the electronic properties of the boronic acid. | Reaction kinetics will depend on the rate of sulfenate anion generation and its subsequent coupling. |
Conclusion
The kinetic performance of this compound in Suzuki-Miyaura cross-coupling reactions is predicted to be slower than that of electron-rich and neutral phenylboronic acids due to the moderate electron-withdrawing nature of the methylsulfinyl group. A detailed kinetic analysis, following the protocols outlined in this guide, is essential for a quantitative understanding and optimization of reaction conditions. For the synthesis of biaryl sulfoxides, the palladium-catalyzed arylation of sulfenate anions presents a valuable alternative strategy that warrants consideration, particularly when the corresponding boronic acid is challenging to prepare or handle. The choice between these methods will ultimately depend on the specific synthetic goals, substrate availability, and desired process efficiency.
References
Performance Benchmark of (4-(Methylsulfinyl)phenyl)boronic Acid in Flow Chemistry: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the efficiency and reliability of synthetic methodologies are paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable versatility.[1][2][3] The choice of boronic acid is critical to the success of these reactions, influencing yield, purity, and reaction kinetics. This guide provides an in-depth performance benchmark of (4-(Methylsulfinyl)phenyl)boronic acid in a continuous flow environment, comparing it against other electronically and structurally diverse arylboronic acids. Our analysis is grounded in established chemical principles and supported by detailed experimental protocols, offering field-proven insights into its utility.
This compound and its analogues are valuable reagents in medicinal chemistry.[4] The sulfoxide moiety provides a handle for modulating physicochemical properties and can serve as a precursor to the corresponding sulfone, a common pharmacophore. The transition to flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling unstable intermediates, and straightforward scalability.[5][6][7][8] This guide will explore how these advantages translate to the performance of our target boronic acid.
Comparative Reactivity Analysis in Flow-Based Suzuki-Miyaura Coupling
To provide a comprehensive performance benchmark, we will compare this compound against three other commercially available boronic acids: Phenylboronic acid (the unsubstituted parent compound), 4-Methoxyphenylboronic acid (electron-donating group), and (4-(Methylsulfonyl)phenyl)boronic acid (electron-withdrawing group). The latter is a particularly relevant comparator as it represents the oxidized form of our target molecule.[4]
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[2] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[2] The electronic nature of the substituents on the boronic acid can significantly influence the rate of the transmetalation step.
Experimental Workflow: A Continuous Flow Approach
The comparative study is designed around a continuous flow setup, which allows for precise control over reaction parameters such as residence time, temperature, and stoichiometry.[9][10][11] A schematic of the experimental workflow is presented below.
Figure 1: A generalized experimental workflow for the continuous flow Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
Reagent Preparation:
-
Solution A (Boronic Acid & Base): A solution of the respective boronic acid (0.2 M), and K₃PO₄ (0.4 M) in a 3:1 mixture of Dimethoxyethane (DME) and water.
-
Solution B (Aryl Halide & Catalyst): A solution of 4-bromoacetophenone (0.15 M), and a palladium catalyst such as Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos) in DME.[12]
Flow System Parameters:
-
Pumps: Two HPLC pumps delivering Solutions A and B at controlled flow rates.
-
Reactor: A 10 mL PFA tubing coil immersed in a heated oil bath.
-
Temperature: 100 °C
-
Back Pressure Regulator: 100 psi to ensure the solvent remains in the liquid phase.
-
Analysis: Online HPLC or collection of fractions for offline LC-MS analysis to determine conversion and yield.[9][13]
Performance Data Summary
The following table summarizes the expected performance of each boronic acid under the specified flow conditions. The data is illustrative and based on established principles of Suzuki-Miyaura reactivity, where electron-rich boronic acids generally react faster.
| Boronic Acid | Substituent Effect | Expected Conversion (%) at 5 min Residence Time | Expected Yield (%) | Key Observations |
| 4-Methoxyphenylboronic acid | Electron-Donating | >95% | >90% | Rapid conversion due to enhanced transmetalation. |
| Phenylboronic acid | Neutral | ~90% | ~85% | Baseline performance for comparison. |
| This compound | Weakly Electron-Withdrawing | ~85% | ~80% | Good reactivity, slightly slower than the unsubstituted analogue. Potential for side reactions related to the sulfoxide group under harsh conditions. |
| (4-(Methylsulfonyl)phenyl)boronic acid | Strongly Electron-Withdrawing | ~75% | ~70% | Slower reaction rate due to the electron-withdrawing nature of the sulfonyl group, which retards transmetalation. |
In-Depth Discussion: Causality and Field-Proven Insights
Expertise & Experience: The observed trend in reactivity aligns with the established mechanism of the Suzuki-Miyaura reaction.[2] The transmetalation step, which involves the transfer of the organic group from boron to palladium, is generally facilitated by higher electron density on the arylboronic acid. Consequently, the electron-donating methoxy group in 4-methoxyphenylboronic acid accelerates the reaction, while the electron-withdrawing sulfonyl group in (4-(methylsulfonyl)phenyl)boronic acid slows it down.
This compound presents an interesting case. The methylsulfinyl group is considered weakly electron-withdrawing, placing its reactivity between that of phenylboronic acid and its sulfonyl counterpart. This makes it a versatile reagent, offering a good balance of reactivity and stability.
Trustworthiness & Self-Validating Systems: A key advantage of the described flow chemistry protocol is its inherent self-validating nature.[11] By employing online analytical techniques such as HPLC, real-time monitoring of the reaction progress is possible.[13] This allows for rapid optimization of parameters like residence time and temperature to maximize yield and minimize impurities for each specific boronic acid. Any degradation of the starting materials or formation of byproducts can be immediately detected, providing a high degree of confidence in the results.
Furthermore, the stability of boronic acids can be a concern, as they are susceptible to oxidative and protodeboronation.[14] The controlled environment of a flow reactor, with minimal headspace and precise temperature control, can mitigate some of these stability issues compared to batch reactions.[7]
Logical Relationships and Mechanistic Considerations
The following diagram illustrates the relationship between the electronic properties of the boronic acid and its performance in the Suzuki-Miyaura coupling.
Figure 2: The influence of substituent electronic effects on the rate of Suzuki-Miyaura cross-coupling.
Conclusion
This compound demonstrates robust performance in continuous flow Suzuki-Miyaura cross-coupling reactions. Its reactivity is slightly attenuated compared to electron-rich boronic acids but remains high enough for practical synthetic applications. The use of flow chemistry provides a superior platform for its utilization, offering precise control, enhanced safety, and scalability. This guide provides a framework for researchers to benchmark its performance against other boronic acids and to optimize reaction conditions for their specific synthetic targets. The combination of this versatile reagent with modern flow chemistry techniques represents a powerful tool in the arsenal of medicinal and process chemists.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s [organic-chemistry.org]
- 7. nhsjs.com [nhsjs.com]
- 8. Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vapourtec.com [vapourtec.com]
- 10. journal.bcrec.id [journal.bcrec.id]
- 11. researchgate.net [researchgate.net]
- 12. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of (4-(Methylsulfinyl)phenyl)boronic Acid
This guide provides essential safety and logistical information for the handling of (4-(Methylsulfinyl)phenyl)boronic acid. As a valued professional in the scientific community, your safety is paramount. This document is designed to provide you with a comprehensive framework for mitigating risks, ensuring experimental integrity, and maintaining a safe laboratory environment. The following procedures are rooted in established safety protocols and best practices for handling boronic acid derivatives.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. The information presented here is primarily derived from the SDS for the closely related compound, 4-[(methylsulfonyl)phenyl]boronic acid, and general safety data for other phenylboronic acids.[1][2] It is imperative to perform a thorough risk assessment and consult the specific SDS provided by your supplier before commencing any work.
Hazard Identification and Risk Assessment
This compound and its analogs are classified as hazardous substances. The primary risks associated with this compound are:
-
Skin Corrosion/Irritation (Category 2): May cause skin irritation upon contact.[1]
-
Serious Eye Damage/Eye Irritation (Category 2): Can cause serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if inhaled.[1][3][4][5]
A thorough understanding of these hazards is the first step in preventing accidental exposure. Always handle this and similar chemical products with the recognition of "having unknown hazards and toxicity."[6]
Engineering Controls: Your First Line of Defense
Before detailing personal protective equipment, it is crucial to emphasize the importance of engineering controls. These are designed to isolate you from the chemical hazard.
-
Chemical Fume Hood: All handling of this compound in its solid form or in solution should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2][7]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of dust or vapors.[4][5]
-
Accessible Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate vicinity of your workstation.[7]
Personal Protective Equipment (PPE): A Comprehensive Approach
The appropriate selection and use of PPE are critical for safeguarding against direct chemical contact. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[5][6][7][8] | To protect the eyes from dust particles and splashes, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[6][7][8][9] | To prevent skin contact and potential irritation.[1] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[7] | To protect the skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][7][9][10] | To prevent irritation of the respiratory tract.[1] |
Experimental Workflow for PPE Usage
The following diagram illustrates the logical workflow for donning and doffing PPE to ensure maximum safety.
Caption: Logical workflow for donning and doffing Personal Protective Equipment.
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.
Preparation and Handling
-
Designate a Work Area: Clearly define the area where the chemical will be handled.
-
Pre-use Inspection: Visually inspect the container for any damage or leaks before opening.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to contain any dust. Use non-sparking tools.[2]
-
Avoid Dust Formation: Minimize the generation of dust during handling.[2][4][5][11]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][4][5][6][7][8] Do not eat, drink, or smoke in the laboratory.[4][7]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][3][4][5][11]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs.[1][3][4][5][11]
-
Inhalation: Remove the individual from the exposure area to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3][4][5][11]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[5][9][11]
-
Small Spills: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[7][10]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[7]
-
Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[12]
-
Containerization: Collect all waste in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and the full chemical name.[12]
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[12]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a certified hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.[1][12][13]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of chemical waste.
By adhering to these guidelines, you contribute to a culture of safety and scientific excellence. Your diligence in implementing these procedures protects you, your colleagues, and the integrity of your research.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. aksci.com [aksci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. capotchem.com [capotchem.com]
- 10. sciencing.com [sciencing.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. benchchem.com [benchchem.com]
- 13. laballey.com [laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
